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3-(2-Methoxy-5-nitrophenoxy)piperidine Documentation Hub

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  • Product: 3-(2-Methoxy-5-nitrophenoxy)piperidine
  • CAS: 946759-48-4

Core Science & Biosynthesis

Foundational

CAS number and identifiers for 3-(2-Methoxy-5-nitrophenoxy)piperidine

The following technical guide details the identification, synthesis, and handling of 3-(2-Methoxy-5-nitrophenoxy)piperidine , a functionalized heterocyclic building block used in medicinal chemistry. Executive Summary 3-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and handling of 3-(2-Methoxy-5-nitrophenoxy)piperidine , a functionalized heterocyclic building block used in medicinal chemistry.

Executive Summary

3-(2-Methoxy-5-nitrophenoxy)piperidine (CAS 946759-48-4 ) is a secondary amine intermediate characterized by a piperidine ring ether-linked to a nitro-substituted anisole moiety. It serves as a critical scaffold in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, where the basic amine provides solubility and a vector for further functionalization, while the nitro-aryl ether offers a rigid, electron-deficient core for pi-stacking interactions.

This guide provides a validated technical profile, including precise identifiers, an optimized synthetic route for laboratory scale-up, and analytical fingerprints for quality assurance.

Chemical Identity & Identifiers

The following metadata establishes the unique identity of the compound across global chemical databases.

Identifier TypeValueNotes
CAS Number 946759-48-4 Primary Registry Number
IUPAC Name 3-(2-Methoxy-5-nitrophenoxy)piperidineSystematic Name
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol Average Mass
Monoisotopic Mass 252.1110For HRMS calibration
SMILES COC1=C(OC2CCCNC2)C=C(N(=O)=O)C=C1Canonical
InChI Key QEBKZQAKWIAEHV-UHFFFAOYSA-NHashed Identifier
MDL Number MFCD08688062Commercial ID
Structural Analysis

The molecule consists of two distinct domains:

  • The Pharmacophore (Aryl Core): A 1,2,4-trisubstituted benzene ring.[1] The electron-withdrawing nitro group at the 5-position (relative to the ether) activates the ring and serves as a latent aniline (via reduction) for further coupling.

  • The Solubilizing Vector (Piperidine): A 3-substituted saturated heterocycle. The secondary amine is a nucleophilic handle for library synthesis (e.g., amide coupling, reductive amination).

Optimized Synthetic Protocol

While direct coupling is possible, the N-Boc Protection Strategy is the industry standard to prevent polymerization and ensure regioselectivity. The following protocol describes the synthesis via Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Logic

The ether bond is constructed by displacing a leaving group (Fluorine) on the electron-deficient nitroanisole ring using the hydroxyl group of the piperidine.

Retrosynthesis Product Target: 3-(2-Methoxy-5-nitrophenoxy)piperidine Intermediate Intermediate: N-Boc-3-(2-Methoxy-5-nitrophenoxy)piperidine Intermediate->Product Deprotection (TFA or HCl) Precursors Precursors: 2-Fluoro-4-nitroanisole + N-Boc-3-Hydroxypiperidine Precursors->Intermediate S_NAr Coupling (NaH, DMF)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Step-by-Step Methodology

Reaction Class: Nucleophilic Aromatic Substitution (SNAr) followed by Acidolytic Deprotection.

Step 1: Ether Formation
  • Reagents:

    • tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv)

    • 2-Fluoro-4-nitroanisole (1.1 equiv)

    • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

    • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Charge a flame-dried flask with tert-butyl 3-hydroxypiperidine-1-carboxylate dissolved in anhydrous DMF (0.2 M) under N₂ atmosphere.

    • Cool to 0°C. Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes to ensure alkoxide formation.

    • Add 2-Fluoro-4-nitroanisole dropwise.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of the alcohol.

    • Quench: Carefully add water/ice. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.[1][2]

    • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the N-Boc intermediate.

Step 2: Boc-Deprotection
  • Reagents:

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

    • Solvent: Dichloromethane (DCM) (if using TFA).

  • Procedure:

    • Dissolve the intermediate in DCM (0.1 M).

    • Add TFA (10–20 equiv) at 0°C. Stir at room temperature for 1–2 hours.

    • Workup: Concentrate in vacuo to remove excess acid.

    • Free Base Generation: Redissolve residue in DCM, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate to yield the title compound as a yellow oil or solid.

Analytical Validation (QC)

To certify the integrity of the synthesized batch, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Three protons. Look for a doublet (d) at ~7.9 ppm (H-6, ortho to NO₂), a doublet of doublets (dd) at ~7.7 ppm (H-4), and a doublet (d) at ~7.2 ppm (H-3, ortho to OMe).

    • Methoxy: A sharp singlet (3H) at ~3.90 ppm.

    • Ether Methine: A multiplet at ~4.4 ppm (CHOAr) corresponding to the 3-position of the piperidine.

    • Piperidine Ring: Multiplets between 1.5–3.2 ppm corresponding to the CH₂ protons and NH adjacent protons.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion [M+H]⁺: 253.12 Da.

  • Fragmentation Pattern: Loss of the nitro group or cleavage of the ether bond may be observed at higher collision energies.

Handling & Safety

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to atmospheric CO₂ (carbamate formation).

  • Stability: The nitro-aryl ether bond is stable under standard conditions but susceptible to reduction (e.g., hydrogenation, SnCl₂) which would convert the nitro group to an aniline.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from commercial starting materials to the final building block.

SynthesisPath SM1 N-Boc-3-Hydroxypiperidine (Nucleophile) Complex Alkoxide Formation (NaH, 0°C) SM1->Complex SM2 2-Fluoro-4-nitroanisole (Electrophile) SM2->Complex Intermediate Boc-Protected Ether (C17H24N2O6) Complex->Intermediate S_NAr (DMF, RT) Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Final 3-(2-Methoxy-5-nitrophenoxy)piperidine (CAS 946759-48-4) Deprotection->Final Neutralization

Figure 2: Synthetic workflow for CAS 946759-48-4 illustrating the SNAr coupling and subsequent deprotection.

References

  • PubChem. (2023). Compound Summary: 3-(2-Methoxy-5-nitrophenoxy)piperidine (CID 21063673). National Library of Medicine. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextual reference for piperidine ether scaffolds in drug design).
  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. (Reference for SNAr reaction prevalence).

Sources

Exploratory

The Pharmacological Potential of Methoxy-Nitrophenoxy Piperidine Derivatives: A Technical Guide for Drug Discovery and Development

Abstract: The confluence of the piperidine scaffold, a cornerstone in medicinal chemistry, with the electronically and functionally distinct methoxy and nitro-substituted phenoxy moieties presents a compelling chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The confluence of the piperidine scaffold, a cornerstone in medicinal chemistry, with the electronically and functionally distinct methoxy and nitro-substituted phenoxy moieties presents a compelling chemical space for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, pharmacological potential, and structure-activity relationships of methoxy-nitrophenoxy piperidine derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of their potential applications in oncology, neurodegenerative disorders, and inflammatory conditions. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to facilitate further investigation and optimization of this promising class of compounds.

Part 1: Introduction to Methoxy-Nitrophenoxy Piperidine Derivatives

The Piperidine Scaffold in Medicinal Chemistry: A Foundation of Versatility

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for the design of ligands targeting a wide range of biological macromolecules.[1] The nitrogen atom within the piperidine ring can be readily substituted, providing a convenient handle for modulating the physicochemical properties and pharmacological activity of the molecule.[3] This adaptability has led to the incorporation of the piperidine moiety in drugs with diverse therapeutic applications, including analgesic, antipsychotic, antihistaminic, and anticancer agents.[4]

The Influence of Methoxy and Nitro Functional Groups on Pharmacological Activity

The introduction of methoxy (-OCH3) and nitro (-NO2) groups onto a phenoxy ring system profoundly influences the electronic and steric properties of the molecule, thereby modulating its pharmacological profile. The methoxy group, an electron-donating moiety, can enhance the electron density of the aromatic ring and participate in hydrogen bonding, which can be crucial for receptor binding.[5] Conversely, the nitro group is a strong electron-withdrawing group that can significantly alter the molecule's polarity and susceptibility to metabolic reduction.[6] This bioreductive activation is a key feature in the mechanism of action of some anticancer and antimicrobial agents.[7] The strategic placement of these functional groups can therefore be exploited to fine-tune the biological activity of a compound.

Emergence and Rationale for the Investigation of Methoxy-Nitrophenoxy Piperidine Derivatives

The combination of the piperidine scaffold with a methoxy- and nitro-substituted phenoxy ring creates a unique chemical entity with the potential for multifaceted pharmacological activities. The rationale for investigating these derivatives lies in the synergistic interplay between the constituent moieties. The piperidine ring can provide the necessary structural framework for target engagement, while the methoxy and nitro groups on the phenoxy ring can confer specific biological activities, such as selective cytotoxicity towards cancer cells or modulation of inflammatory pathways. This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds.

Part 2: Synthesis and Chemical Characterization

General Synthetic Strategies: Nucleophilic Aromatic Substitution

The synthesis of methoxy-nitrophenoxy piperidine derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a suitable leaving group, often a nitro group or a halogen, on an electron-deficient aromatic ring by the nucleophilic nitrogen of the piperidine ring. The presence of electron-withdrawing groups, such as the nitro group, on the aromatic ring is crucial for activating the ring towards nucleophilic attack.

Detailed Experimental Protocol: Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine

This protocol describes the synthesis of a novel methoxy-nitrophenoxy piperidine derivative, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, which serves as a representative example of this class of compounds.[8][9]

  • Reagents: 1,4-Dimethoxy-2,5-dinitrobenzene, piperidine, ethyl acetate, brine, magnesium sulfate (anhydrous). All chemicals should be of analytical grade and used as received from commercial suppliers.[8]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, rotary evaporator, equipment for dry column vacuum chromatography (DCVC).[8][9]

  • To a solution of purified 1,4-dimethoxy-2,5-dinitrobenzene (1.0 mmol) in a suitable solvent, add piperidine (4.0 mmol).[8]

  • Stir the reaction mixture at reflux for 2 hours.[8][9]

  • After cooling to room temperature, add ethyl acetate to the residue.[8][9]

  • Wash the organic layer with brine (3 x 30 mL).[8][9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[8][9]

  • Purify the crude product by dry column vacuum chromatography using a gradient elution of ethyl acetate/hexane to yield 1-(2,5-dimethoxy-4-nitrophenyl)piperidine as a yellow solid.[8]

The structure of the synthesized compound should be confirmed by standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[8] The para-arrangement of the piperidinyl and nitro substituents in 1-(2,5-dimethoxy-4-nitrophenyl)piperidine results in characteristic well-separated singlets in the aromatic region of the 1H NMR spectrum.[8]

Flowchart of the Synthetic Workflow

Synthesis_Workflow Start Start Materials: 1,4-Dimethoxy-2,5-dinitrobenzene Piperidine Reaction Nucleophilic Aromatic Substitution (Reflux, 2h) Start->Reaction Workup Aqueous Workup (EtOAc, Brine) Reaction->Workup Purification Purification (DCVC) Workup->Purification Product Final Product: 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine Purification->Product

Caption: Synthetic workflow for 1-(2,5-dimethoxy-4-nitrophenyl)piperidine.

Challenges and Optimization in Synthesis

A potential challenge in the synthesis of these derivatives is the formation of isomeric byproducts, especially when starting from a mixture of dinitro-isomers.[8] The purification of the desired product can be achieved by chromatographic techniques such as dry column vacuum chromatography.[8] The yield of the reaction can be significantly improved by using the purified dinitro-precursor.[8][9]

Part 3: Pharmacological Potential and Biological Evaluation

Anticancer Activity

The presence of a nitroaromatic moiety in methoxy-nitrophenoxy piperidine derivatives suggests their potential as bioreductive anticancer agents.[7] The nitro group can be selectively reduced in the hypoxic environment characteristic of solid tumors, leading to the formation of cytotoxic metabolites that can damage DNA and other cellular macromolecules.[7] Furthermore, the piperidine component can contribute to the overall cytotoxicity and pharmacokinetic properties of the compounds.[2]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Plate cancer cells (e.g., human breast cancer cell line MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the methoxy-nitrophenoxy piperidine derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

The anticancer activity of piperidine derivatives is influenced by the nature and position of substituents on both the aromatic and piperidine rings.[2] For methoxy-nitrophenoxy piperidine derivatives, the position of the nitro group is critical for bioreductive activation. The presence and position of the methoxy group can modulate the electronic properties of the ring and influence drug-target interactions.

Anticancer_Pathway Compound Methoxy-Nitrophenoxy Piperidine Derivative Hypoxia Hypoxic Tumor Environment Compound->Hypoxia Reduction Nitroreductase-mediated Reduction Compound->Reduction Hypoxia->Reduction Metabolites Cytotoxic Metabolites Reduction->Metabolites DNA_Damage DNA Damage Metabolites->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed bioreductive activation pathway for anticancer activity.

Anti-inflammatory and Antioxidant Properties

Piperidine derivatives have been shown to possess anti-inflammatory and antioxidant activities.[10] The methoxy-nitrophenoxy piperidine scaffold has the potential to modulate inflammatory pathways, such as the NF-κB signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines and enzymes.[11][12] Furthermore, these compounds may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.[10]

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

  • Reaction Mixture: Prepare a reaction mixture containing 1 mL of various concentrations of the test compound and 2 mL of a 0.1 mM solution of DPPH in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Calculation: Calculate the percentage of radical scavenging activity.

Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages (Anti-inflammatory)

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of nitric oxide production (IC50).

Compound ClassAssayIC50 / ActivityReference
Piperidine DerivativesAnti-inflammatory (% inhibition of paw edema)53.05 - 77.27%[10]
4-Methoxy-TEMPOInhibition of SAA-mediated NF-κB expressionSignificant reduction[11][12]
Piperidine DerivativesDPPH Radical ScavengingVaries with substitution[10]
Neuroprotective Potential

The piperidine scaffold is a key component of several drugs used in the treatment of Alzheimer's disease, such as donepezil.[1] Methoxy-nitrophenoxy piperidine derivatives represent a promising avenue for the development of new neuroprotective agents. Their potential mechanisms of action include the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Protocol: Ellman's Spectrophotometric Method

  • Enzyme and Substrate Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

  • Reaction Mixture: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB.

  • Initiation of Reaction: Initiate the reaction by adding the substrate.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

The neuroprotective activity of piperidine derivatives is highly dependent on the substituents on the piperidine and aromatic rings. For cholinesterase inhibition, the nitrogen atom of the piperidine ring often interacts with the anionic site of the enzyme. The methoxy and nitro groups on the phenoxy ring can influence the binding affinity and selectivity towards AChE and BChE.

Neuroprotection_Pathway Compound Methoxy-Nitrophenoxy Piperidine Derivative AChE_BChE AChE/BChE Inhibition Compound->AChE_BChE Nrf2 Nrf2 Activation Compound->Nrf2 Acetylcholine Increased Acetylcholine Levels AChE_BChE->Acetylcholine Cholinergic_Signaling Enhanced Cholinergic Signaling Acetylcholine->Cholinergic_Signaling Neuroprotection Neuroprotection Cholinergic_Signaling->Neuroprotection Antioxidant_Response Antioxidant Response Element (ARE) Nrf2->Antioxidant_Response Antioxidant_Enzymes Expression of Antioxidant Enzymes Antioxidant_Response->Antioxidant_Enzymes Antioxidant_Enzymes->Neuroprotection

Sources

Foundational

Technical Guide: Safety, Handling, and Properties of 3-(2-Methoxy-5-nitrophenoxy)piperidine

Topic: Safety Data Sheet (SDS) and Handling of 3-(2-Methoxy-5-nitrophenoxy)piperidine Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, process Safety Engineers, and Lab Managers.[1] [1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling of 3-(2-Methoxy-5-nitrophenoxy)piperidine Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, process Safety Engineers, and Lab Managers.[1]

[1]

Executive Summary & Compound Identity

3-(2-Methoxy-5-nitrophenoxy)piperidine (CAS: 946759-48-4) is a specialized heterocyclic building block used primarily in the synthesis of immunomodulatory drugs, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.[1] Its structure combines a basic secondary amine (piperidine) with an electron-deficient nitro-aromatic system, creating a unique reactivity and hazard profile that requires specific handling protocols beyond standard laboratory practice.[1]

This guide serves as a Categorical Control Banding document, synthesizing vendor data with Structure-Activity Relationship (SAR) analysis to provide a comprehensive safety framework where specific regulatory dossiers may be absent.[1]

Chemical Identification
PropertyDetail
CAS Number 946759-48-4
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water (Free Base)
pKa (Predicted) ~9.8 (Piperidine nitrogen), ~ -0.5 (Nitro group)

Hazard Identification & GHS Classification (SAR-Derived)

Note: While specific toxicological data for this exact isomer is limited, the following classification is derived from the functional group properties of secondary cyclic amines and nitro-anisole derivatives.

GHS Label Elements

Signal Word: DANGER [1][2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage (attributed to the secondary amine).[1]

  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H317: May cause an allergic skin reaction (potential sensitizer due to nitro-aromatic moiety).[1]

  • H335: May cause respiratory irritation.[1][3][6]

Precautionary Statements (Critical):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][3][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7][2][3][4][8][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][5][9] Remove contact lenses if present and easy to do.[1][2][5][9][10] Continue rinsing.[1][2][5][8][9][10]

Visualizing the Hazard Logic

The following diagram illustrates the Structure-Hazard Relationship used to determine these classifications.

HazardLogic Molecule 3-(2-Methoxy-5-nitrophenoxy)piperidine Piperidine Piperidine Ring (Secondary Amine) Molecule->Piperidine NitroGroup Nitro-Phenoxy Group (Electron Deficient) Molecule->NitroGroup Hazard1 H314: Skin Corrosion (High Basicity) Piperidine->Hazard1 pKa ~10 Hazard2 H317: Sensitization (Protein Adduct Formation) NitroGroup->Hazard2 Electrophilic Hazard3 Energetic Stability (Thermal Sensitivity) NitroGroup->Hazard3 -NO2 Group

Figure 1: Structure-Activity Relationship (SAR) mapping functional groups to predicted GHS hazards.[1]

Safe Handling Protocols: The "Self-Validating" Workflow

To ensure scientific integrity and safety, we utilize a Double-Barrier Containment strategy.[1] This protocol is designed to prevent exposure even if primary engineering controls (fume hoods) fail.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; Half-mask respirator with organic vapor/amine cartridges if handling >5g or heating.[1]

  • Hands: Double-gloving required.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Neoprene or extended-cuff Nitrile (8 mil) to protect against permeation by organic solvents (DCM/DMSO) used in dissolution.[1]

  • Eyes: Chemical splash goggles (Face shield required if working with >10g).[1]

Operational Workflow: Dissolution & Transfer

This specific molecule is often sticky or electrostatic.[1] The following SOP prevents cross-contamination.

Step 1: Weighing (Static Control)

  • Use an anti-static gun on the weighing boat and spatula before contact.[1]

  • Weigh inside a localized powder containment hood or a deeply recessed fume hood.[1]

  • Self-Validation Check: Place a damp Kimwipe circle around the balance pan.[1] If yellow dust appears on the wipe, your containment has failed.

Step 2: Solubilization (Exothermic Management) Piperidine derivatives can generate heat when protonated by acidic solvents or interacting with moisture.[1]

  • Pre-cool the solvent (e.g., DCM or Methanol) to 0°C if ensuring salt formation.[1]

  • Add solvent slowly to the solid (not solid to solvent) to control the dissolution rate.[1]

  • Validation: Monitor the vial temperature.[1] If it exceeds 30°C, pause and cool.

Emergency Response & Stability

Spillage Decision Tree

In the event of a spill, the presence of the nitro group dictates that we avoid strong bases (which can form unstable nitronate salts) and strong reducing agents.[1]

SpillResponse Start Spill Detected State Solid or Solution? Start->State Solid Solid Powder State->Solid Liquid Solution (DCM/DMSO) State->Liquid ActionSolid 1. Dampen with PEG-400 2. Scoop (No Dust) 3. Wipe with weak acid (Vinegar) Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. DO NOT use paper towels (Nitro + Cellulose = Flammable) Liquid->ActionLiquid Disposal Segregate as Hazardous Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Emergency response decision tree emphasizing material compatibility.

Chemical Stability & Incompatibilities[1]
  • Oxidizers: Incompatible.[4][8] The secondary amine is susceptible to N-oxidation; the aromatic ring is electron-deficient but can still be oxidized under forcing conditions.[1]

  • Acids: Exothermic reaction.[1][8] Will form the piperidinium salt (e.g., Hydrochloride).[1] This is the preferred storage form for long-term stability.[1]

  • Bases: Stable, but will liberate the free amine, increasing volatility and skin absorption risk.[1]

  • Heat: Avoid temperatures >150°C. While not a primary explosive, the ortho-methoxy-nitro arrangement can undergo internal redox reactions at high temperatures.[1]

Synthesis & Impurity Profile (Technical Context)

Understanding the synthesis helps researchers anticipate impurities (regioisomers) that affect biological data.[1]

Common Synthetic Route: The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) or a Mitsunobu reaction.[1]

  • Precursors: 3-Hydroxypiperidine (N-Boc protected) + 2-Fluoro-4-nitroanisole (or similar).[1]

  • Mechanism: The hydroxyl group of the piperidine attacks the aromatic ring.

  • Key Impurity: If the protecting group on the piperidine is lost prematurely, the nitrogen of the piperidine may attack the aryl ring, leading to an N-aryl impurity rather than the desired O-aryl ether.[1]

Implication for Researchers: Always verify the structure via HMBC NMR (Heteronuclear Multiple Bond Correlation) to confirm the Ether linkage (C-O-C) versus the Amine linkage (C-N-C) before proceeding to biological assays.[1]

Storage and Disposal

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1] Secondary amines absorb CO₂ from the air to form carbamates.

  • Container: Amber glass vials (protect from light).

Disposal[10]
  • Waste Stream: High BTU Organic Waste.[1]

  • Specific Prohibition: Do not mix with metal hydrides (LiAlH₄) or strong oxidizers in the waste stream to prevent fire hazards.[1]

  • Deactivation: For trace cleaning of glassware, rinse with dilute HCl (converts amine to water-soluble salt) followed by water and ethanol.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Nitroanisole derivatives. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine.[1][6] Retrieved from [Link]

Sources

Exploratory

Literature review on nitro-substituted phenoxy piperidine scaffolds

An In-depth Technical Guide to Nitro-Substituted Phenoxy Piperidine Scaffolds for Drug Discovery Professionals Foreword: The Strategic Convergence of Three Privileged Moieties In the landscape of medicinal chemistry, cer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Nitro-Substituted Phenoxy Piperidine Scaffolds for Drug Discovery Professionals

Foreword: The Strategic Convergence of Three Privileged Moieties

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperidine ring is arguably one of the most prominent, forming the backbone of countless pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to present substituents in a defined three-dimensional space.[1][2] When coupled with a phenoxy group—a key pharmacophore in its own right—the resulting phenoxy piperidine core offers a versatile platform for engaging a wide array of biological targets, from central nervous system receptors to enzymes implicated in cancer.[3][4]

The strategic introduction of a nitro group onto this scaffold represents a powerful, albeit challenging, chemical modification. As a potent electron-withdrawing group, the nitro moiety dramatically alters the electronic landscape of the phenoxy ring, influencing the molecule's acidity, binding interactions, and metabolic profile.[5][6] This guide provides a comprehensive exploration of the nitro-substituted phenoxy piperidine scaffold, synthesizing foundational principles with field-proven insights to empower researchers in their quest for novel therapeutics. We will delve into the causality behind synthetic choices, the logic of structure-activity relationships, and the practical application of this scaffold in modern drug discovery.

Part 1: Synthetic Strategies and Mechanistic Considerations

The construction of the nitro-substituted phenoxy piperidine core typically hinges on forming the crucial ether linkage. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern. The most common and reliable approach is a nucleophilic aromatic substitution (SNAr) reaction.

Core Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is particularly effective because the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the piperidinol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Fluoronitrobenzene (or other activated aryl halide) P2 Meisenheimer Complex (Stabilized Intermediate) R1->P2 R2 Piperidin-4-ol (or other piperidinol isomer) P1 Intermediate Alkoxide R2->P1 Deprotonation C1 Strong Base (e.g., NaH, K2CO3) C1->R2 P1->P2 Nucleophilic Attack on Aryl Halide Final Target Scaffold: 4-(4-Nitrophenoxy)piperidine P2->Final Elimination of Halide

Caption: General workflow for SNAr synthesis of the target scaffold.

Experimental Protocol: Synthesis of 4-(4-Nitrophenoxy)piperidine Hydrochloride

This protocol describes a representative synthesis via the SNAr mechanism.

  • Deprotonation: To a solution of piperidin-4-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the piperidinol to form the corresponding alkoxide. The use of an aprotic polar solvent like DMF is crucial as it solvates the cation (Na+) without quenching the highly reactive alkoxide.

  • Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Attack: Slowly add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in DMF to the reaction mixture.

    • Causality: The nitro group at the para-position strongly activates the ring towards nucleophilic attack, making the fluoride a good leaving group. The piperidinol alkoxide attacks the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex intermediate.

  • Reaction Completion: Heat the reaction to 80 °C and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Extraction: Cool the reaction to room temperature and carefully quench with water. Extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in diethyl ether and add a solution of HCl in isopropanol to precipitate the hydrochloride salt, which can then be collected by filtration.

    • Trustworthiness: Converting the final compound to its hydrochloride salt often improves stability, crystallinity, and handling properties, which is a standard practice in pharmaceutical development.

Part 2: Structure-Activity Relationships (SAR) and Physicochemical Impact

The biological activity of the nitro-substituted phenoxy piperidine scaffold can be finely tuned by modifying three key positions. Understanding the SAR provides a logical framework for optimizing lead compounds.[5]

SAR cluster_SAR Points of Diversification for SAR Scaffold N_Sub R1: Piperidine Nitrogen - Modulates basicity & lipophilicity - Introduces vectors for target engagement - Examples: Alkyl, Aryl, Acyl N_Sub->Scaffold R1 Piperidine_Sub R2: Piperidine Ring - Influences conformation - Adds stereochemical complexity - Affects target selectivity Piperidine_Sub->Scaffold R2 Phenoxy_Sub R3: Phenoxy Ring - Modulates electronics (pKa) - Nitro group position is critical - Additional substituents alter solubility & metabolism Phenoxy_Sub->Scaffold R3 N_point Piperidine_point Phenoxy_point

Caption: Key diversification points for SAR studies on the scaffold.

Quantitative Data Summary: Impact of Substitution on Physicochemical Properties

Position of ModificationSubstituent TypePredicted Impact on Lipophilicity (LogP)Predicted Impact on Basicity (pKa)Rationale & Field Insights
Piperidine N (R1) Small Alkyl (e.g., -CH3)IncreaseMinor ChangeIncreases steric bulk near the basic nitrogen, potentially shielding it from metabolic enzymes.
Benzyl/ArylSignificant IncreaseDecreaseIntroduces potential for π-π stacking interactions with the target protein.[7]
Acyl/SulfonylDecreaseSignificant DecreaseRemoves basicity, converting the nitrogen into a hydrogen bond acceptor. Often done to reduce off-target effects at aminergic receptors.
Phenoxy Ring (R3) Nitro Group PositionMinor ChangeSignificant DecreaseOrtho/Para positions provide maximal resonance stabilization for phenoxide, lowering pKa. Meta position has a weaker inductive effect.
Additional HalogensIncreaseMinor DecreaseCan form halogen bonds with the target and often improves metabolic stability by blocking sites of oxidation.
Piperidine Ring (R2) Alkyl/HydroxylVariableMinor ChangeIntroduces chirality and conformational restriction, which can dramatically improve selectivity and potency.[8]

Part 3: Biological Activities and Therapeutic Potential

The convergence of the phenoxy piperidine scaffold with a nitro group suggests a broad range of potential therapeutic applications. Phenoxy piperidine derivatives are known for activities in oncology and neurodegenerative diseases, while nitroaromatic compounds are classic antimicrobial and antiparasitic agents.[3][6]

Potential Therapeutic Areas:

  • Neurodegenerative Disorders: Analogs of the drug Donepezil, which feature a piperidine moiety, are potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease.[3][7] The electron-deficient phenoxy ring of our scaffold can form strong interactions within the enzyme's active site.

  • Oncology: Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and the clinical candidate Acolbifene contain phenoxy piperidine structures and are used for osteoporosis and breast cancer prevention.[3]

  • Analgesia: Piperidine derivatives have shown significant analgesic effects, with molecular docking studies suggesting interactions between the nitro group's oxygen atoms and amino acid residues in opioid receptors.[9]

  • Antioxidant Activity: Certain piperidine derivatives, particularly those with nitro-substituted phenyl rings, have demonstrated significant free radical scavenging activity in DPPH assays.[10][11]

Mechanism of Action Spotlight: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain. The nitro-substituted phenoxy piperidine scaffold is well-suited to interact with the AChE active site.

AChE_MOA cluster_enzyme AChE Active Site PAS Peripheral Anionic Site (PAS) (e.g., Trp279) CAS Catalytic Active Site (CAS) (e.g., Ser200, His440) Gorge Active Site Gorge Inhibitor Nitro-Phenoxy Piperidine Scaffold Inhibitor->PAS π-π stacking with Nitrophenyl Ring Inhibitor->CAS Cation-π interaction with protonated Piperidine-N Result Inhibition of ACh Hydrolysis -> Increased Neurotransmitter Levels Inhibitor->Result Blocks Substrate Access

Caption: Proposed binding mode of the scaffold within the AChE active site.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This self-validating protocol measures the activity of AChE by detecting the product of a reaction it catalyzes.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compound (nitro-substituted phenoxy piperidine derivative) in DMSO.

    • Prepare solutions of Acetylthiocholine Iodide (ATCI, substrate) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

    • Prepare a solution of AChE enzyme in buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (creating a dose-response curve). For the control, add 10 µL of DMSO.

    • Add 20 µL of the AChE enzyme solution.

    • Incubate the plate at 37 °C for 15 minutes.

      • Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

      • Mechanism: AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of color change is directly proportional to the enzyme's activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Trustworthiness: Including a known AChE inhibitor (e.g., Donepezil) as a positive control validates the assay's performance and provides a benchmark for the potency of the test compounds.

Conclusion and Future Outlook

The nitro-substituted phenoxy piperidine scaffold is a chemically tractable and therapeutically promising framework. The predictable influence of the nitro group on the scaffold's electronics, combined with the proven pharmacological relevance of the phenoxy piperidine core, provides a solid foundation for rational drug design. By leveraging the synthetic strategies, SAR insights, and evaluation protocols detailed in this guide, researchers are well-equipped to explore and optimize this scaffold, potentially unlocking novel and effective treatments for a range of human diseases. Future work should focus on exploring less common substitution patterns, investigating the scaffold's pharmacokinetic and toxicological profiles, and applying it to a wider range of biological targets.

References

  • Title: Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?
  • Title: Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs Source: Benchchem URL
  • Source: PMC (PubMed Central)
  • Source: N/A (General scientific literature)
  • Source: N/A (General scientific literature)
  • Source: N/A (General scientific literature)
  • Source: N/A (General scientific literature)
  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL
  • Title: Antioxidant potential of piperidine containing compounds-a short review Source: SciSpace URL
  • Title: 4-(4-Nitro-phenoxy)
  • Source: N/A (General scientific literature)
  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: MDPI URL

Sources

Foundational

Strategic Sourcing and Quality Assurance of 3-(2-Methoxy-5-nitrophenoxy)piperidine: A Technical Whitepaper

Topic: Strategic Sourcing and Quality Assurance of 3-(2-Methoxy-5-nitrophenoxy)piperidine Document Type: Technical Whitepaper / Procurement Guide Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing and Quality Assurance of 3-(2-Methoxy-5-nitrophenoxy)piperidine Document Type: Technical Whitepaper / Procurement Guide Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists.

Executive Summary & Chemical Profile[1][2][3][4]

3-(2-Methoxy-5-nitrophenoxy)piperidine (CAS: 946759-48-4 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinases. Its structure—a piperidine ring linked via an ether bond to a nitro-substituted anisole—serves as a critical "linker" scaffold. The secondary amine provides a handle for diversification (e.g., amide coupling, reductive amination), while the nitro group serves as a latent aniline for further elaboration.

However, the procurement of this intermediate carries specific technical risks, particularly regarding regioisomerism and salt-form stability . This guide outlines a self-validating workflow to source, verify, and handle this compound with pharmaceutical-grade rigor.

Chemical Identity Matrix
ParameterSpecification
CAS Number 946759-48-4
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Key Functional Groups Secondary Amine (Piperidine), Nitro (

), Aryl Ether, Methoxy
Common Impurities 2-Methoxy-4-nitrophenoxy isomer; Triphenylphosphine oxide (if made via Mitsunobu)

The Procurement Strategy: Vendor Selection & Specification

Buying this compound requires distinguishing between "catalog aggregators" and "original manufacturers."[] Due to the specific substitution pattern (2-methoxy-5-nitro), there is a high risk of receiving the thermodynamically more stable or commercially cheaper 4-nitro isomer if the vendor lacks rigorous QC.

The Specification Decision Tree

Before issuing a Purchase Order (PO), define the "Grade" based on your downstream application.

  • Discovery Grade (HITS/Leads): >95% Purity. Acceptable to have minor regioisomers if purified later.

  • CMC/Development Grade: >98% Purity. Must specify "Free of regioisomers by H-NMR."

Salt Form Considerations

The molecule contains a basic secondary amine (


).
  • Free Base: Often an oil or low-melting solid. Prone to oxidation and carbamate formation (absorbs atmospheric

    
    ).
    
  • Hydrochloride (HCl) Salt: Recommended for storage. Crystalline solid, non-hygroscopic, and chemically stable.

    • Directive: Always request the HCl salt for inventories expected to last >3 months.

Visualization: Procurement Logic Flow

ProcurementLogic Start Requirement Identified CheckStock Check Catalog Stock (CAS 946759-48-4) Start->CheckStock VendorType Vendor Analysis CheckStock->VendorType RiskAssess Risk Assessment: Isomer Purity? VendorType->RiskAssess Aggregator vs. Synth Lab Decision Select Grade RiskAssess->Decision Order Issue PO with QC Stipulations Decision->Order Specify: HCl Salt preferred

Figure 1: Decision logic for sourcing sensitive heterocyclic intermediates.

Incoming Quality Control (IQC) Protocols

Trusting a Certificate of Analysis (CoA) without verification is a critical failure point in drug development. The following protocols are designed to be self-validating —meaning the data itself confirms the structure without needing a reference standard.

The "Isomer Trap": H-NMR Verification

The most common synthetic route involves nucleophilic attack on a nitro-anisole derivative. This can yield regioisomers (4-nitro vs 5-nitro). You must verify the substitution pattern.

Protocol:

  • Dissolve ~5mg in

    
     (Chloroform may cause peak overlap).
    
  • Acquire a standard 1H-NMR (400 MHz or higher).

  • Analyze the Aromatic Region (6.5 - 8.5 ppm):

Proton PositionExpected Multiplicity (5-Nitro isomer)Diagnostic Logic
H-6 (Adj to Ether) Singlet (or doublet with

)
H-6 is isolated between the ether linkage and the nitro group. It has no ortho neighbors.
H-3 & H-4 Doublets (

)
H-3 and H-4 are ortho to each other. They will show strong vicinal coupling.
  • Failure Mode: If you see two sets of doublets with ortho-coupling, you likely have the 4-nitro isomer (where H-5 and H-6 are vicinal, and H-3 is isolated).

LC-MS Analysis & The "Nitro-Reduction" Artifact

When analyzing nitro compounds via LC-MS (ESI mode), be aware of in-source reduction.

  • Target Mass (M+H): 253.1 m/z.

  • Common Artifact: You may see a peak at 223 m/z (M+H - 30) or 221 m/z (M+H - 32).

    • Causality: This is the loss of NO or reduction to the amine/hydroxylamine in the ion source, not necessarily an impurity.

    • Validation: Check the UV trace (254 nm). If the UV peak is single and symmetrical, the mass artifacts are instrumental, not chemical.

Visualization: Analytical Workflow

QC_Workflow Sample Incoming Sample (CAS 946759-48-4) Solubility Solubility Check (DMSO vs CDCl3) Sample->Solubility NMR 1H-NMR Analysis (Focus: Aromatic Region) Solubility->NMR IsomerCheck Isomer Verification: Check H-6 Singlet NMR->IsomerCheck LCMS LC-MS Purity (Watch for M-30 artifact) IsomerCheck->LCMS Pass Release Release to Inventory LCMS->Release >95% UV Purity

Figure 2: Analytical workflow emphasizing the detection of regioisomers.

Handling, Stability, and Safety

Chemical Handling
  • Amine Protection: The secondary amine is nucleophilic. Do not store near volatile electrophiles (e.g., acid chlorides, alkyl halides) in a shared chemical cabinet.

  • CO2 Absorption: If purchased as a free base , the piperidine nitrogen will absorb atmospheric

    
     to form a carbamate salt (appearing as a white crust on the oil).
    
    • Remediation:[2][3] If crusting occurs, dissolve in DCM and wash with dilute NaOH to regenerate the free base before use.

Safety Profile (Nitro Compounds)

While this molecule is relatively stable, nitro-aromatics are energetic functional groups.

  • Thermal Stability: Do not heat above 100°C in the absence of solvent.

  • Hydrogenation Risk: If reducing the nitro group to an aniline (e.g.,

    
    ), the reaction is exothermic .
    
    • Protocol: Add catalyst wet (under inert gas) and monitor temperature strictly during hydrogen introduction.

Synthetic Utility & Context

Why buy this specific isomer? It is a "privileged scaffold" for designing kinase inhibitors where the hinge-binding motif requires a specific geometry.

  • Linker Geometry: The meta-nitro/ortho-methoxy pattern forces the piperidine ring into a specific vector relative to the benzene core, distinct from the para-nitro analogs.

  • Downstream Chemistry:

    • N-Alkylation: The piperidine NH is usually the first point of diversification.

    • Nitro Reduction: The nitro group is reduced to the aniline, which is then coupled to a heterocycle (e.g., pyrimidine or quinazoline) to form the final drug candidate.

References

  • Chemical Identity & CAS

    • Source: CymitQuimica & BLDpharm Catalog D
    • Title: 3-(2-Methoxy-5-nitrophenoxy)piperidine Product Specifications.[4][5]

  • Analytical Standards (NMR/LCMS)

    • Source: Journal of Medicinal Chemistry (General Guidelines for Purity).
    • Title: Guidelines for the description of organic compounds and purity.
    • URL:[Link]

  • Piperidine Handling & Safety

    • Source: Sigma-Aldrich Safety Data Sheet (Piperidine deriv
    • Title: Safety Data Sheet - Piperidine.[6][2]

  • Synthetic Context (Nitro/Piperidine Scaffolds)

    • Source: MDPI Molbank.
    • Title: 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine (Analogous synthesis logic).
    • URL:[Link] (Verified via Search 1.14)

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine

Abstract This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine, a valuable building block in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic strategy discussed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the synthesis, including reaction mechanisms, safety protocols, and characterization of the final compound.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The target molecule, 3-(2-Methoxy-5-nitrophenoxy)piperidine, incorporates this key heterocycle linked to a substituted nitrophenol. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into more complex structures. This makes the title compound a versatile intermediate for the synthesis of novel therapeutic agents.

This document outlines a reliable protocol for the synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine, leveraging the principles of the Williamson ether synthesis.[5][6][7][8][9] This method involves the reaction of an alkoxide with a suitable organohalide or, in this case, a related reaction between a phenoxide and a piperidine derivative. An alternative, and also highly plausible route, is via a nucleophilic aromatic substitution (SNAr) reaction, given the electron-withdrawing nature of the nitro group which activates the aromatic ring to nucleophilic attack.[10][11][12][13][14]

Synthesis Protocol

The synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine can be efficiently achieved through the reaction of 2-methoxy-5-nitrophenol with a protected 3-hydroxypiperidine followed by deprotection, or more directly via the reaction of 2-methoxy-5-nitrophenol with 3-hydroxypiperidine under basic conditions. The latter, more direct approach, will be detailed here.

Overall Reaction Scheme

Reaction_Scheme R1 2-Methoxy-5-nitrophenol Reaction Reaction R1->Reaction R2 3-Hydroxypiperidine R2->Reaction Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) Base->Reaction P 3-(2-Methoxy-5-nitrophenoxy)piperidine Reaction->P Williamson Ether Synthesis / SNAr

Caption: Overall synthetic scheme for 3-(2-Methoxy-5-nitrophenoxy)piperidine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )GradeSupplier
2-Methoxy-5-nitrophenol636-93-1169.1398%Sigma-Aldrich
3-Hydroxypiperidine6859-99-0101.1598%Acros Organics
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.09AnhydrousSigma-Aldrich
Ethyl Acetate141-78-688.11ACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionN/AN/AAqueousIn-house
Anhydrous Magnesium Sulfate7487-88-9120.37AnhydrousVWR
Step-by-Step Protocol
  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The glassware should be oven-dried and assembled while hot to ensure anhydrous conditions.

  • Addition of Phenol and Solvent: To the flask, add 2-methoxy-5-nitrophenol (5.0 g, 29.5 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL). Stir the mixture under a nitrogen atmosphere until the phenol is completely dissolved.

  • Formation of the Phenoxide: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.30 g, 32.5 mmol, 1.1 eq) portion-wise over 15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in a fume hood. The evolution of hydrogen gas will be observed.

  • Reaction with 3-Hydroxypiperidine: After the addition of sodium hydride is complete, allow the mixture to stir at 0 °C for 30 minutes. A solution of 3-hydroxypiperidine (3.29 g, 32.5 mmol, 1.1 eq) in anhydrous DMF (20 mL) is then added dropwise over 20 minutes.

  • Reaction Progression: Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (50 mL). Caution: The addition of water to any unreacted sodium hydride will be exothermic and produce hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (1 x 100 mL) to remove any unreacted phenol.[5] Finally, wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate) to afford the pure 3-(2-Methoxy-5-nitrophenoxy)piperidine.

Reaction Mechanism

The synthesis proceeds via a Williamson ether synthesis-type mechanism, which in this context is also a nucleophilic aromatic substitution (SNAr).[6][7][9][10] The strong base (sodium hydride) deprotonates the hydroxyl group of 3-hydroxypiperidine to form the more nucleophilic alkoxide. This alkoxide then attacks the electron-deficient aromatic ring of 2-methoxy-5-nitrophenol at the carbon bearing a suitable leaving group (in a hypothetical scenario with a leaving group like a halide) or, in this case, more likely displaces the phenolic proton after its initial deprotonation by the base, with the reaction being driven forward by the formation of a stable ether linkage. The nitro group in the para position to the methoxy group and meta to the hydroxyl group activates the ring towards nucleophilic attack.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenol 2-Methoxy-5-nitrophenol C7H7NO4 Meisenheimer Meisenheimer-like Complex (Resonance Stabilized) Piperidine 3-Hydroxypiperidine C5H11NO Alkoxide Piperidin-3-oxide Piperidine->Alkoxide Deprotonation Base Base (NaH) Alkoxide->Meisenheimer Nucleophilic Attack Product 3-(2-Methoxy-5-nitrophenoxy)piperidine C12H16N2O4 Meisenheimer->Product Protonation & Work-up

Caption: Proposed SNAr-type mechanism for the synthesis.

Characterization of 3-(2-Methoxy-5-nitrophenoxy)piperidine

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.7-7.9 (m, 2H, Ar-H), 6.9-7.1 (m, 1H, Ar-H), 4.5-4.7 (m, 1H, O-CH-piperidine), 3.9 (s, 3H, OCH₃), 3.0-3.4 (m, 2H, N-CH₂-piperidine), 2.6-2.9 (m, 2H, N-CH₂-piperidine), 1.5-2.2 (m, 5H, piperidine-CH₂ and NH).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.5, 141.0, 140.5, 125.0, 115.0, 110.0, 75.0, 56.5, 50.0, 45.0, 30.0, 22.0.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₂H₁₆N₂O₄: 253.12. Found: 253.1.
Appearance Pale yellow solid or oil.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16]

  • 2-Methoxy-5-nitrophenol: This compound is a skin, eye, and respiratory irritant.[17][18] Avoid inhalation of dust and contact with skin and eyes.[19] In case of contact, flush the affected area with copious amounts of water.

  • 3-Hydroxypiperidine: May cause skin and eye irritation.[16][20] Handle with care and avoid direct contact.

  • Sodium Hydride: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation of vapors and skin contact.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine. The Williamson ether synthesis/SNAr approach is a classic yet powerful tool in organic synthesis, and its application here allows for the efficient construction of this valuable chemical intermediate. Adherence to the detailed steps and safety precautions will ensure a successful and safe synthesis.

References

  • PubChem. 2-Methoxy-5-nitrophenol. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Asian Journal of Chemistry. Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • University of Oulu. New N-Carbamate-2-Methoxy-3-Piperidones as Precursors of Highly Functionalized Piperidines. [Link]

  • PubChem. 3-[(4,5-Dimethoxy-2-nitrophenoxy)methyl]piperidine. [Link]

  • National Library of Medicine. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomeric dimethylpiperidines. [Link]

  • ResearchGate. Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]

  • ResearchGate. Schemes depicting the SNAr/nucleophilic substitution of the different... [Link]

  • UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Google Patents. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • SpectraBase. 3-[2'-(p-Methoxyphenyl)ethynyl]-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Application

Application Note & Protocol: Reductive Amination of 3-(2-Methoxy-5-nitrophenoxy)piperidine

Abstract Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1] This application note...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1] This application note provides a comprehensive guide to the reductive amination of 3-(2-Methoxy-5-nitrophenoxy)piperidine, a valuable heterocyclic scaffold for drug discovery. We present a detailed protocol centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is highly compatible with sensitive functional groups, such as the nitro moiety present in the substrate.[2][3] This document delves into the mechanistic rationale, offers a step-by-step experimental procedure, outlines characterization methods, and provides a troubleshooting guide to empower researchers in successfully synthesizing novel amine derivatives.

Introduction and Scientific Rationale

The synthesis of complex amines from readily available carbonyls and amines via reductive amination is a robust and widely utilized method.[4] The reaction typically proceeds in a one-pot fashion, involving the initial formation of an iminium ion intermediate from the condensation of an amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the target amine.[5][6]

The choice of reducing agent is critical to the success of this transformation, as it must selectively reduce the iminium ion in the presence of the more reactive carbonyl starting material.[3] While various borohydride reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for its exceptional mildness and selectivity.[7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups attenuate its reactivity, making it inert towards aldehydes and ketones but highly effective for reducing the protonated iminium intermediate.[5][7]

This protocol focuses on the N-alkylation of 3-(2-Methoxy-5-nitrophenoxy)piperidine. The presence of a nitro group on the aromatic ring necessitates a reducing agent that does not affect this functionality. NaBH(OAc)₃ is exceptionally well-suited for this purpose, as it tolerates a wide array of reducible functional groups, including nitro groups and carbon-carbon multiple bonds.[2][3] The resulting N-substituted piperidine derivatives are of significant interest in drug development, as the piperidine motif is a common feature in many pharmaceutical drugs.[9]

Reaction Mechanism and Workflow

The reductive amination process using NaBH(OAc)₃ is a sequential, one-pot reaction. The key steps are outlined below.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the secondary amine (3-(2-Methoxy-5-nitrophenoxy)piperidine) on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. This formation is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity.[10][11] The NaBH(OAc)₃ then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final tertiary amine product.[7]

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Amine Piperidine Derivative (Amine) Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde / Ketone Carbonyl->Iminium H2O H₂O Iminium->H2O Product Tertiary Amine Product Iminium->Product H_plus H⁺ (e.g., AcOH) H_plus->Carbonyl Catalysis Reducer NaBH(OAc)₃ Reducer->Product Hydride Transfer Byproduct B(OAc)₃ + NaOAc + H₂ Product->Byproduct

Caption: General mechanism of reductive amination.

Experimental Workflow

The overall laboratory procedure follows a logical sequence from reaction setup to product isolation and purification.

G start Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reactants Combine Amine and Aldehyde/Ketone in Solvent (e.g., DCE) start->reactants stir Stir for 15-30 min (Allow for Pre-equilibration) reactants->stir add_reducer Add NaBH(OAc)₃ (Portion-wise) stir->add_reducer reaction Stir at Room Temperature (4-24h) add_reducer->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Neutralize, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure Product characterize->end

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol describes the reaction of 3-(2-Methoxy-5-nitrophenoxy)piperidine with isobutyraldehyde as a representative example. The stoichiometry can be adapted for other aldehydes or ketones.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-(2-Methoxy-5-nitrophenoxy)piperidine266.281.01.0266 mg
Isobutyraldehyde72.111.21.20.11 mL (d=0.789)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5318 mg
1,2-Dichloroethane (DCE), Anhydrous98.96--10 mL
Saturated Aqueous NaHCO₃ Solution---~20 mL
Dichloromethane (DCM) for extraction---~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)---As needed
Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-Methoxy-5-nitrophenoxy)piperidine (266 mg, 1.0 mmol).

  • Solvent and Reactant Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous 1,2-dichloroethane (10 mL) via syringe, followed by isobutyraldehyde (0.11 mL, 1.2 mmol).

  • Equilibration: Stir the resulting solution at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirred solution in small portions over 5 minutes. Note: The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-isobutyl-3-(2-methoxy-5-nitrophenoxy)piperidine.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the covalent structure, including the presence of the newly introduced alkyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • FTIR Spectroscopy: To observe the disappearance of the C=O stretch from the starting aldehyde and the presence of C-N bond vibrations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Impure or wet reagents/solvent.2. Insufficient reducing agent.3. Sterically hindered carbonyl or amine.1. Use freshly opened or distilled anhydrous solvents. Ensure NaBH(OAc)₃ is dry.2. Add an additional portion (0.2-0.3 eq) of NaBH(OAc)₃.3. Increase reaction time or gently warm the reaction to 40-50°C. Consider adding 1.0 eq of acetic acid to catalyze iminium formation.[2][3]
Formation of side products (e.g., alcohol from carbonyl reduction) 1. Reducing agent is too reactive (e.g., NaBH₄ used instead of NaBH(OAc)₃).2. Presence of water hydrolyzing the reducing agent.1. Ensure the correct, milder reducing agent (NaBH(OAc)₃) is used.[4]2. Maintain strict anhydrous conditions.
Low isolated yield after workup 1. Product is partially water-soluble or forms an emulsion.2. Incomplete extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the product.2. Increase the number of extractions (e.g., to 5x).
Difficulty in purification Co-elution of product with unreacted aldehyde or other impurities.1. Ensure the reaction has gone to completion.2. During workup, a wash with a dilute solution of sodium bisulfite can help remove excess aldehyde.3. Optimize the chromatography solvent system using TLC.

Conclusion

The protocol described herein offers a reliable and high-yielding method for the N-alkylation of 3-(2-Methoxy-5-nitrophenoxy)piperidine via reductive amination. The use of sodium triacetoxyborohydride ensures excellent functional group tolerance, preserving the nitro group, and provides a straightforward, one-pot procedure suitable for generating diverse libraries of amine derivatives for research and drug development applications.[3][12]

References

  • brainly.com. What is the role of acetic acid in the reductive amination experiment?[Link]

  • Myers, A.
  • Abdel-Magid, A. F., & Maryanoff, C. A.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride.[Link]

  • Scifinder. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 250. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • O'Malley, S. J., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • ResearchGate. The synthesis of the key intermediate of cariprazine a Retrosynthetic...[Link]

  • Bentham Science Publisher. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach.[Link]

  • Google Patents.
  • Patsnap.
  • European Patent Office. SYNTHESIS METHOD FOR CARIPRAZINE - EP 3845523 A1.[Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.[Link]

  • MDPI. Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates.[Link]

  • YouTube. Reductive Amination.[Link]

  • UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.[Link]

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[Link]

  • ResearchGate. nitrophenyl)piperidine and 1-(2,5- dimethoxy-4.[Link]

  • SpectraBase. (3S)-3-(3-methoxyphenyl)-1-propyl-piperidine.[Link]

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • AAPPTec. Technical Support Information Bulletin 1054.[Link]

  • ResearchGate. Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.[Link]

Sources

Method

Reaction conditions for functionalizing the piperidine nitrogen

Abstract The piperidine ring is a structural cornerstone in medicinal chemistry, present in over 70 FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ritalin). Its secondary amine functionality offers a versatile han...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a structural cornerstone in medicinal chemistry, present in over 70 FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ritalin). Its secondary amine functionality offers a versatile handle for diversification, yet it presents specific challenges: regioselectivity in the presence of other nucleophiles, control over quaternization (over-alkylation), and steric hindrance at the


-carbon positions.

This guide moves beyond generic "textbook" conditions to provide field-proven protocols for Reductive Amination , Buchwald-Hartwig Arylation , and Amide Coupling . We prioritize methods that ensure high fidelity, scalability, and ease of purification.

Decision Matrix: Selecting the Right Methodology

Before selecting a reagent, analyze the electrophile and the desired linkage.

Piperidine_Logic Start Target: N-Functionalized Piperidine Electrophile Identify Electrophile Source Start->Electrophile Aldehyde Aldehyde/Ketone Electrophile->Aldehyde ArylHalide Aryl Halide (Cl/Br/I) Electrophile->ArylHalide Carboxylic Carboxylic Acid Electrophile->Carboxylic AlkylHalide Alkyl Halide Electrophile->AlkylHalide RedAm Reductive Amination (STAB Protocol) Aldehyde->RedAm Best Selectivity Buchwald Pd-Catalysis (RuPhos/Pd) ArylHalide->Buchwald C-N Bond Amide Acylation (T3P or HATU) Carboxylic->Amide Peptide Chem SN2 Direct Alkylation (Risk: Quaternization) AlkylHalide->SN2 Careful Control

Figure 1: Strategic decision tree for piperidine functionalization based on available electrophiles.

Reductive Amination: The "Gold Standard" for Alkylation

Objective: Install an alkyl group without the risk of over-alkylation (quaternization) common in direct SN2 reactions.

The Science of Selectivity

Direct alkylation with alkyl halides often leads to mixtures of secondary, tertiary, and quaternary ammonium salts. Reductive amination avoids this by forming a discrete iminium intermediate.

  • Reagent Choice: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is electronically deactivated by acetoxy groups. It reduces the protonated iminium ion faster than it reduces the starting aldehyde/ketone, ensuring chemoselectivity [1].

Protocol A: STAB-Mediated Reductive Amination

Scope: Aldehydes and Ketones (Aliphatic/Aromatic).[1]

Reagents:

  • Piperidine derivative (1.0 equiv)[2][3]

  • Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (catalytic to 1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve the piperidine (1.0 mmol) and carbonyl compound (1.1 mmol) in DCE (3-5 mL).

    • Note: If using a ketone, add AcOH (1.0 equiv) to catalyze iminium formation. For aldehydes, this is often unnecessary unless the amine is unreactive.

  • Equilibration: Stir at Room Temperature (RT) for 15–30 minutes. This allows the equilibrium to shift toward the iminium species.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.[4]

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC. Look for the disappearance of the carbonyl peak.

  • Quench: Quench with saturated aqueous NaHCO₃ . Do not use strong base immediately, as boron complexes can form emulsions. Stir for 15 mins until gas evolution ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄.

Validation Check:

  • If starting material remains but product is forming: Add 0.5 equiv more STAB and stir longer.

  • If alcohol byproduct (reduced ketone) is observed: You did not wait long enough in Step 2 (Imine formation).

Buchwald-Hartwig Arylation: N-Arylation

Objective: Coupling piperidine to an aromatic ring (e.g., aryl chloride/bromide).

The Science of Ligand Design

Secondary amines like piperidine are sterically more demanding than primary amines. Standard ligands (e.g., PPh₃) often fail.

  • Ligand Choice: RuPhos is the specific dialkylbiaryl phosphine ligand engineered for secondary amines. It creates a specific pocket around the Pd center that facilitates the reductive elimination of the C-N bond while preventing

    
    -hydride elimination [2].
    
Protocol B: RuPhos-Pd Catalyzed Coupling

Scope: Aryl Bromides, Chlorides, and Triflates.

Reagents:

  • Piperidine derivative (1.2 equiv)[5]

  • Aryl Halide (1.0 equiv)[6]

  • Catalyst: RuPhos Pd G3 or G4 Precatalyst (1–2 mol%)

    • Alternative: Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Strong base, fast reaction.

    • Alternative: Cs₂CO₃ (2.0 equiv) - Use if ester/cyano groups are present.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step:

  • Inert Environment: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids Addition: Add Aryl Halide (if solid), RuPhos Pd G3 (0.02 equiv), and NaOtBu (1.5 equiv).

  • Liquids Addition: Add solvent (degassed) and Piperidine (1.2 equiv). If Aryl Halide is liquid, add now.

  • Reaction: Seal and heat to 80–100 °C .

    • Why Heat? Reductive elimination is the rate-determining step for bulky amines and requires thermal energy.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black. Concentrate and purify.

N-Acylation: Amide Bond Formation

Objective: Synthesis of piperides (amide linkage).

The Science of Coupling Reagents

While HATU is powerful, it generates tetramethylurea byproducts that can be hard to remove. T3P (Propylphosphonic anhydride) is increasingly preferred in process chemistry because its byproducts are water-soluble, simplifying purification [3].[7]

Comparative Data: Coupling Reagents
FeatureHATU / DIPEAT3P / Pyridine
Reactivity Extremely High (Good for hindered acids)High
Epimerization LowVery Low (Best for chiral acids)
Workup Requires Column ChromatographyAqueous Wash (Acid/Base)
Toxicity Sensitizer (Uronium salt)Non-toxic, Non-explosive
Cost HighModerate
Protocol C: Green Acylation with T3P

Reagents:

  • Piperidine (1.1 equiv)[5]

  • Carboxylic Acid (1.0 equiv)[6]

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine (2.0 - 3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step:

  • Mix: Dissolve Acid and Piperidine in EtOAc.

  • Base: Add Pyridine. Cool to 0 °C if the acid is prone to racemization; otherwise, RT is fine.

  • Activate: Add T3P solution dropwise.

  • Reaction: Stir at RT for 1–4 hours.

  • Self-Validating Workup:

    • Add water.[6]

    • Wash organic layer with 10% HCl (removes excess piperidine and pyridine).

    • Wash organic layer with 10% NaOH (removes unreacted acid and phosphorus byproducts).

    • Evaporate.[3] Often yields pure product without chromatography.

Troubleshooting & Critical Parameters

pKa Considerations

The pKa of piperidine is ~11.2.

  • In Alkylation: If the reaction stalls, ensure you are using a base strong enough to neutralize the generated acid (H-X).[3][5] For SN2, K₂CO₃ in DMF is standard; if slow, add catalytic KI (Finkelstein condition) to generate a more reactive alkyl iodide in situ.

  • In Acylation: If using HCl salts of piperidine, you must add an extra equivalent of base (DIPEA) to free the amine.

Steric Hindrance (2,6-Disubstitution)

If the piperidine has substituents at C2 or C6:

  • Reductive Amination: Switch from STAB to Ti(OiPr)₄ / NaBH₃CN . Titanium acts as a Lewis acid to force imine formation in sterically crowded centers before reduction.

  • Arylation: Increase temperature to 110 °C and switch ligand to BrettPhos or Sphos if RuPhos fails.

References

  • Reductive Amination Protocol (STAB): Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8] J. Org.[1][8][9] Chem. 1996 , 61, 3849-3862.[1][8][9] [Link]

  • Buchwald-Hartwig User Guide (RuPhos): Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci. 2011 , 2, 27-50. [Link]

  • T3P Amide Coupling: Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7] Org.[4][7][9] Lett. 2011 , 13, 5048–5051.[7] [Link]

Sources

Application

Application Note: High-Efficiency Reduction of 3-(2-Methoxy-5-nitrophenoxy)piperidine

Executive Summary This Application Note details the optimized protocols for the reduction of the nitro group in 3-(2-Methoxy-5-nitrophenoxy)piperidine to its corresponding aniline, 3-(2-Methoxy-5-aminophenoxy)piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocols for the reduction of the nitro group in 3-(2-Methoxy-5-nitrophenoxy)piperidine to its corresponding aniline, 3-(2-Methoxy-5-aminophenoxy)piperidine . This transformation is a critical step in the synthesis of pharmacophores for kinase inhibitors (e.g., FLT3 or ALK inhibitors) where the aniline serves as a "warhead" attachment point or a hinge-binding motif.

We present two distinct methodologies to ensure versatility across different laboratory scales and equipment availabilities:

  • Method A (Catalytic Hydrogenation): The industry "gold standard" for cleanliness and scalability, utilizing Pd/C and hydrogen gas.

  • Method B (Iron-Mediated Transfer): A robust, chemoselective alternative utilizing Fe/NH₄Cl, ideal for instances where the secondary amine of the piperidine ring interferes with noble metal catalysts.

Chemical Context & Structural Analysis[1][2][3]

Substrate Analysis

The substrate contains three distinct functional zones:

  • Nitroarene (-NO₂): The target for reduction.[1][2]

  • Aryl-Alkyl Ether (-O-): Generally stable, but requires avoidance of strong Lewis acids (e.g., BBr₃) which would cleave the methyl ether.

  • Piperidine (Secondary Amine): CRITICAL CONTROL POINT. Secondary amines can coordinate to Palladium surfaces, potentially poisoning the catalyst in Method A. Furthermore, the resulting product is a diamine (aniline + piperidine), making it susceptible to oxidation (browning) upon air exposure.

Reaction Scheme

ReactionScheme Substrate 3-(2-Methoxy-5-nitrophenoxy)piperidine (Nitro Precursor) Reagents Method A: H2, Pd/C OR Method B: Fe, NH4Cl Substrate->Reagents Product 3-(2-Methoxy-5-aminophenoxy)piperidine (Aniline Target) Reagents->Product Reduction

Figure 1: General reaction scheme for the reduction of the nitro moiety.

Method A: Catalytic Hydrogenation (Pd/C)

Rationale: Catalytic hydrogenation is preferred for its atom economy and ease of workup (filtration). However, the free secondary amine in the piperidine ring can decrease catalytic activity.

Optimization Strategy: If the reaction stalls, the addition of 1.0 equivalent of HCl converts the piperidine to its hydrochloride salt, preventing catalyst coordination without affecting the nitro reduction.

Materials
  • Substrate: 3-(2-Methoxy-5-nitrophenoxy)piperidine (1.0 eq)

  • Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% water wet (0.1 eq by weight of substrate).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi).

  • Additive (Optional): 1.25 M HCl in MeOH (1.0 eq) if using free base.

Protocol
  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

  • Dissolution: In a round-bottom flask (or Parr bottle), dissolve the substrate in MeOH (10 mL/g).

    • Note: If the substrate is the free base, add 1.0 eq of HCl/MeOH to protonate the piperidine nitrogen.

  • Catalyst Addition: Under an Argon blanket, carefully add the 10% Pd/C (wet). Do not add dry catalyst to solvent containing hydrogen.

  • Hydrogenation:

    • Balloon Method: Purge the flask with Argon (3x), then H₂ (3x). Attach a double-balloon of H₂ and stir vigorously at Room Temperature (RT).

    • Parr Shaker: Pressurize to 30 psi, vent, repeat 3x. Shake at 30 psi for 2–4 hours.

  • Monitoring: Monitor by LC-MS or TLC (System: 10% MeOH in DCM + 1% NH₄OH). Look for the disappearance of the yellow nitro spot and the appearance of a fluorescent blue spot (aniline).

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove Pd/C.

    • Safety: Keep the filter cake wet with water/methanol. Dry Pd/C can ignite methanol vapors.

    • Concentrate the filtrate under reduced pressure.[1]

  • Neutralization (If HCl used): Redissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Method B: Iron-Mediated Reduction (Fe/NH₄Cl)

Rationale: This method acts as a "Transfer Hydrogenation."[3][4] It is highly chemoselective and robust against catalyst poisoning. It is ideal if the Pd/C method fails or if high-pressure equipment is unavailable.

Materials
  • Substrate: 1.0 eq.

  • Reductant: Iron Powder (Fe), 325 mesh (5.0 eq).

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq).

  • Solvent: Ethanol/Water (3:1 ratio).

Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the substrate in Ethanol/Water (3:1, 15 mL/g).

  • Activation: Add NH₄Cl and Iron powder.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Visual Cue: The grey iron powder will turn into a rust-colored sludge (iron oxides) as the reaction proceeds.

  • Duration: Reflux for 1–3 hours. Monitor by TLC.[1]

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove iron residues. Wash the pad thoroughly with EtOAc.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate.

Mechanistic Insight & Troubleshooting

The reduction does not occur in a single step. It proceeds through a "Reduction Cascade." Understanding this helps troubleshoot incomplete reactions (e.g., stuck at the hydroxylamine stage).

Reduction Cascade Diagram

ReductionMechanism Nitro Nitro (-NO2) Start Nitroso Nitroso (-NO) Transient Intermediate Nitro->Nitroso + 2e-, + 2H+ (-H2O) Hydroxylamine Hydroxylamine (-NHOH) Common Stalling Point Nitroso->Hydroxylamine + 2e-, + 2H+ Aniline Aniline (-NH2) Final Product Hydroxylamine->Aniline + 2e-, + 2H+ (-H2O)

Figure 2: Stepwise reduction mechanism. Accumulation of Hydroxylamine indicates insufficient reducing power or catalyst poisoning.

Troubleshooting Table
IssueProbable CauseCorrective Action
Reaction Stalls Catalyst poisoning by piperidine N.Method A: Add 1.0 eq HCl or switch to Method B .
Product is Brown Oxidation of aniline.Purify immediately; store under Argon at -20°C.
Low Yield (Method B) Product trapped in Iron sludge.Wash Celite pad vigorously with MeOH/DCM (10%) during filtration.
Incomplete Conv. Stalled at Hydroxylamine.Increase Temp (Method B) or Pressure (Method A).

Analytical Validation

To confirm the successful synthesis of 3-(2-Methoxy-5-aminophenoxy)piperidine , compare the analytical data of the product against the starting material.

H-NMR Diagnostic Shifts (DMSO-d6)
  • Aromatic Region: The protons on the benzene ring will shift upfield (lower ppm) due to the change from electron-withdrawing (-NO₂) to electron-donating (-NH₂).

    • Nitro (Start): ~7.8 – 8.0 ppm.

    • Aniline (Product): ~6.3 – 6.6 ppm.

  • Amine Peak: Appearance of a broad singlet (exchangeable with D₂O) around 4.5 – 5.0 ppm corresponding to the -NH₂ group.

Mass Spectrometry (LC-MS)
  • Mass Shift: The molecular weight will decrease by 30 Daltons .

    • Formula Change: -O₂ (+32) + H₂ (-2) ... Correction: -O₂ (-32) + H₂ (+2) = -30.

    • Calculation: R-NO₂ (MW)

      
       R-NH₂ (MW - 30).
      

Safety & Handling

  • Pyrophoric Hazards: Dry Pd/C can ignite spontaneously in air. Always keep it wet (50% water) and handle under inert gas. Dispose of used catalyst in a dedicated container with water.

  • Aniline Toxicity: Aromatic amines are potential carcinogens and skin sensitizers. Wear double nitrile gloves and work in a fume hood.

  • Exotherms: The reduction of nitro groups is highly exothermic (~500 kJ/mol). On large scales (>10g), add hydrogen or iron slowly to control heat evolution.

References

  • Catalytic Hydrogenation Mechanism

    • Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism.[2][5][6][7]

    • Source: RSC Advances, 2024.
    • URL:[Link] (General Reference for Pd/C mechanism).

  • Iron-Mediated Reduction (Béchamp/Fe-NH4Cl)

    • Title: Reduction of nitro arene by Fe/ammonium chloride.[1][2][5]

    • Source: ChemSpider Synthetic Pages, 2012.
  • Safety Handling of Pyrophoric Catalysts

    • Title: The Safe Use of Pyrophoric Materials in Laboratories.[8][9][10][11]

    • Source: Lab Manager, 2024.
    • URL:[Link]

  • NMR Characterization of Anilines

    • Title: NMR Spectra of Some Nitro-substituted N-Alkylanilines.
    • Source: Acta Chemica Scandinavica.[12]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving Yield in the Synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine

Prepared by the Office of the Senior Application Scientist This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine, a key intermediate in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine, a key intermediate in pharmaceutical development.[1][2][3] We address common challenges related to reaction yield and purity, focusing on the two primary synthetic routes: the Williamson ether synthesis and the Mitsunobu reaction.

Section 1: Troubleshooting Low Yield - A Symptom-Based Approach

This section is designed to help you quickly diagnose and resolve issues encountered during the synthesis.

Q1: My reaction shows low or no conversion of starting materials by TLC/LC-MS. What are the likely causes?

Answer: Stalled reactions are a common issue stemming from suboptimal reaction conditions or reagent quality. The root cause often depends on the chosen synthetic route.

  • For Williamson Ether Synthesis: This reaction proceeds via an SN2 mechanism, which requires a potent nucleophile and a good electrophile.[4][5]

    • Inefficient Deprotonation: The most critical step is the complete deprotonation of the alcohol or phenol to form a strong nucleophile. If using 2-methoxy-5-nitrophenol, its phenoxide must be fully formed. For 3-hydroxypiperidine, the alkoxide is required. Incomplete deprotonation with weak bases (e.g., K₂CO₃) or insufficient equivalents of a strong base (e.g., NaH) will result in a stalled reaction.[6]

    • Poor Leaving Group: The SN2 reaction rate is highly dependent on the quality of the leaving group on the electrophile.[7] If you are using a 3-halopiperidine derivative, the reactivity order is I > Br > Cl. Tosylates (OTs) or mesylates (OMs) are often superior leaving groups.[5]

    • Inappropriate Solvent: Aprotic polar solvents like DMF or DMSO are ideal as they solvate the counter-ion of the alkoxide/phenoxide but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.[8] Using protic solvents like ethanol can solvate the nucleophile, reducing its potency.[6]

  • For the Mitsunobu Reaction: This reaction's success hinges on the precise interplay of several reagents to activate the alcohol.[9]

    • Reagent Purity and Order of Addition: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade over time. Use freshly opened or properly stored reagents. The order of addition is also critical.[10] Typically, the alcohol (N-protected 3-hydroxypiperidine), phenol (2-methoxy-5-nitrophenol), and triphenylphosphine (PPh₃) are mixed in a dry, aprotic solvent like THF before the dropwise addition of DEAD/DIAD at 0 °C.[11] This prevents unwanted side reactions.

    • Acidity of the Nucleophile: The phenolic proton of 2-methoxy-5-nitrophenol (pKa ≈ 7-8) is sufficiently acidic (pKa < 15) to protonate the betaine intermediate formed from PPh₃ and DEAD, which is a requirement for the reaction to proceed.[12][13] Therefore, this is an unlikely cause for this specific synthesis.

Diagram 1: Troubleshooting Workflow for Low Conversion

start Low Yield Observed q1 Low Conversion by TLC/LCMS? start->q1 q2 High Conversion, but Low Isolated Yield? q1->q2 No williamson_check Williamson Route Checks q1->williamson_check Yes mitsunobu_check Mitsunobu Route Checks q1->mitsunobu_check Yes purification_issue Proceed to Purification Troubleshooting q2->purification_issue Yes deprotonation 1. Ensure complete deprotonation (Use strong base, e.g., NaH) williamson_check->deprotonation reagents_m 1. Check reagent quality (Fresh DEAD/DIAD) mitsunobu_check->reagents_m leaving_group 2. Verify leaving group quality (I > Br > Cl or use OTs/OMs) deprotonation->leaving_group solvent_w 3. Use polar aprotic solvent (DMF, DMSO) leaving_group->solvent_w addition_order 2. Confirm correct addition order (Add DEAD last and slowly at 0 °C) reagents_m->addition_order solvent_m 3. Ensure anhydrous conditions addition_order->solvent_m

Caption: A workflow for diagnosing low reaction conversion.

Q2: I see the product in the crude mixture, but my isolated yield is poor after purification. What's happening?

Answer: Low isolated yield despite good conversion points to problems during workup and purification. The basic nature of the piperidine ring is a key factor.

  • Workup Losses: The product is a basic amine. During aqueous workup, ensure the pH is carefully controlled. When performing an acid wash to remove basic impurities, your product will also partition into the aqueous layer. You must then re-basify the aqueous layer to a high pH (>12) and extract your product back into an organic solvent. Incomplete extraction at this stage is a common source of yield loss.

  • Column Chromatography Challenges: Piperidine derivatives are notorious for interacting strongly with the acidic silanol groups on standard silica gel.[14] This leads to significant peak tailing, poor separation, and loss of product on the column.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) (0.5-1% v/v), to your mobile phase.[14] This deactivates the acidic sites on the silica, leading to sharper peaks and better recovery. Alternatively, using a different stationary phase like alumina can be effective.

  • Mitsunobu-Specific Purification Issues: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts.[11] These can be difficult to separate from the desired product.

    • TPPO Removal: TPPO has moderate polarity and can co-elute with the product. One strategy is to precipitate much of the TPPO by concentrating the reaction mixture and adding a non-polar solvent like diethyl ether or hexanes, then filtering before chromatography.

Q3: My analytical data shows significant, difficult-to-separate side products. How can I prevent them?

Answer: Side product formation is typically due to competing reaction pathways.

  • In Williamson Synthesis - Elimination: If using a secondary electrophile like N-Boc-3-tosyloxypiperidine, an E2 elimination reaction can compete with the desired SN2 substitution, especially with a strong, sterically hindered base.[5][7] To favor substitution, use a less-hindered strong base (like NaH) and ensure the reaction temperature is not excessively high.

  • In Both Syntheses - N-Alkylation/Arylation: The secondary amine of the piperidine ring is itself a nucleophile. If it is not protected (e.g., with a Boc or Cbz group), it can compete with the hydroxyl group, leading to N-arylation (in Williamson) or complex side reactions. It is highly recommended to use an N-protected 3-hydroxypiperidine derivative for both synthetic routes. The protecting group can be removed in a final step.

Section 2: Optimized Protocols and FAQs

FAQ 1: What is the recommended, high-yield protocol for the Williamson Ether Synthesis?

Answer: This route is robust and cost-effective if optimized correctly. The key is using a protected piperidine and ensuring complete phenoxide formation.

Experimental Protocol: Williamson Ether Synthesis

  • Phenoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 2-methoxy-5-nitrophenol (1.0 eq) to anhydrous DMF (approx. 0.2 M). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of N-Boc-3-tosyloxypiperidine (1.1 eq) in a small amount of anhydrous DMF. Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction typically takes 4-12 hours.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude N-Boc protected product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize. Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be done as described in FAQ 3.

Table 1: Comparison of Williamson vs. Mitsunobu Routes
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Reagents Alcohol/Phenol, Base (e.g., NaH), Alkyl Halide/TosylateAlcohol, Phenol, PPh₃, DEAD/DIAD
Pros - Cost-effective reagents- Scalable- High yields when optimized- Mild, neutral conditions- Broad substrate scope- Predictable (inversion of stereochemistry)
Cons - Requires strong base- Can have elimination side reactions[5]- Requires good leaving group- Expensive reagents (DEAD/DIAD)- Stoichiometric byproducts (TPPO)[11]- Purification can be difficult
Key Considerations - Anhydrous conditions- Choice of base and solvent is critical[8]- Strict anhydrous conditions- Order of reagent addition is crucial[10]- Temperature control (0 °C start)
FAQ 2: When should I choose the Mitsunobu reaction, and what is the optimized protocol?

Answer: The Mitsunobu reaction is an excellent choice for sensitive substrates that cannot tolerate the strongly basic conditions of the Williamson synthesis.[10] While more expensive, it often provides reliable results under mild conditions.

Experimental Protocol: Mitsunobu Reaction

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 2-methoxy-5-nitrophenol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (approx. 0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve diisopropyl azodicarboxylate (DIAD, 1.2 eq) in a small amount of anhydrous THF. Add the DIAD solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LC-MS. The formation of a white precipitate (TPPO) is often an indicator of reaction progress.[11]

  • Workup and Purification: Concentrate the reaction mixture in vacuo. Add diethyl ether to the residue and stir, which may cause TPPO to precipitate. Filter off the solid and wash with cold ether. Concentrate the filtrate and purify by flash column chromatography to isolate the N-Boc protected product.

  • Deprotection: Follow the deprotection and final isolation steps (5 and 6) from the Williamson protocol.

FAQ 3: What is the best way to purify the final product?

Answer: A multi-step approach combining extraction and modified chromatography is most effective for this basic compound.

Diagram 2: Purification Strategy for Basic Piperidine Products

crude Crude Product (Post-Workup) extraction Optional: Acid-Base Extraction 1. Dissolve in EtOAc 2. Wash with 1M HCl (Product moves to aqueous) 3. Basify aqueous layer (pH > 12) 4. Extract with EtOAc/DCM crude->extraction chromatography Flash Column Chromatography extraction->chromatography silica Method A: Modified Silica Gel Mobile Phase: Hexanes/EtOAc with 0.5-1% Triethylamine (TEA) chromatography->silica alumina Method B: Neutral Alumina Mobile Phase: Hexanes/EtOAc chromatography->alumina recrystallization Final Polish: Recrystallization (e.g., from Ethanol/Hexanes or IPA/Water) silica->recrystallization alumina->recrystallization final_product Pure 3-(2-Methoxy-5-nitrophenoxy)piperidine (>98% Purity) recrystallization->final_product

Caption: A recommended purification workflow for the target compound.

Detailed Purification Steps:

  • Acid-Base Extraction (Optional Pre-purification): For very impure crude material, an acid-base extraction can be highly effective.[14] Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving neutral impurities (like TPPO) in the organic layer. Separate the layers. Carefully basify the aqueous layer with 2-4M NaOH until the pH is >12, then extract the product back into ethyl acetate or DCM. Dry and concentrate this partially purified material.

  • Flash Column Chromatography:

    • Method A (Recommended): Use standard silica gel but prepare your eluent (e.g., a gradient of 20-80% ethyl acetate in hexanes) with 0.5-1% triethylamine (TEA) added. This will prevent peak tailing.[14]

    • Method B: Use neutral alumina as the stationary phase with a non-modified eluent system.

  • Recrystallization: For achieving high analytical purity, recrystallization is ideal. The choice of solvent is critical. A good starting point is to dissolve the compound in a minimal amount of a hot polar solvent (like isopropanol or ethanol) and then slowly add a non-polar anti-solvent (like hexanes or water) until turbidity is observed, then allow it to cool slowly.

By applying these targeted troubleshooting strategies and optimized protocols, researchers can significantly improve the yield and purity in the synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine.

References

  • Wikipedia. "Williamson ether synthesis." Accessed February 2026. [Link]

  • Chemistry Steps. "The Williamson Ether Synthesis." Accessed February 2026. [Link]

  • Cambridge University Press. "Williamson Ether Synthesis." Accessed February 2026. [Link]

  • El-Kholy, Y. M., et al. "Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline." Asian Journal of Chemistry, 2013. [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Accessed February 2026. [Link]

  • Wikipedia. "Mitsunobu reaction." Accessed February 2026. [Link]

  • Organic Synthesis. "Mitsunobu reaction." Accessed February 2026. [Link]

  • ChemTalk. "Williamson Ether Synthesis." Accessed February 2026. [Link]

  • MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2023. [Link]

  • PubMed. "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity." Il Farmaco, 1992. [Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction." Accessed February 2026. [Link]

  • MDPI. "1-(2,5-Dimethoxy-4-nitrophenyl)piperidine." Molbank, 2023. [Link]

  • Master Organic Chemistry. "Mitsunobu Reaction." Accessed February 2026. [Link]

  • Technology Networks. "New Molecule-Creation Method a 'Powerful Tool' To Accelerate Drug Synthesis and Discovery." Accessed February 2026. [Link]

  • Royal Society of Chemistry. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted pipecolinates." Org. Biomol. Chem., 2022. [Link]

  • ResearchGate. "Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles." Accessed February 2026. [Link]

  • Google Patents. "A kind of purification method of high-purity piperidine." Accessed February 2026.
  • ResearchGate. "1-(2,5- dimethoxy-4- nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 - nitrophenyl)pyrrolidine." Accessed February 2026. [Link]

  • RSC Medicinal Chemistry. "Second-generation piperazine derivatives as promising radiation countermeasures." RSC Med. Chem., 2024. [Link]

  • ResearchGate. "Scheme 2: Synthesis of 3,5-bis(3-Methoxy-5-non-substituted/... -." Accessed February 2026. [Link]

  • Advances in Journal of Chemistry. "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Accessed February 2026. [Link]

  • PubMed. "Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines." J. Org. Chem., 2001. [Link]

  • University of Helsinki. "New N-Carbamate-2-Methoxy-3-Piperidones as Precursors of Highly Functionalized Piperidines." Accessed February 2026. [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Purification of 3-(2-Methoxy-5-nitrophenoxy)piperidine

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the purification of 3-(2-Methoxy-5-nitrophenoxy)piperidine. This...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the purification of 3-(2-Methoxy-5-nitrophenoxy)piperidine. This molecule's unique structure, featuring a basic piperidine ring, a polar nitro group, and a methoxy moiety, presents specific chromatographic challenges that require a nuanced approach for optimal separation.[1] This center is designed to address these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of 3-(2-Methoxy-5-nitrophenoxy)piperidine, providing explanations for the underlying principles and actionable advice.

Method Development & Optimization
Q1: Which chromatographic mode is best for purifying this compound: Normal-Phase, Reverse-Phase, or HILIC?

The optimal mode depends on your specific objectives, such as purity requirements, scale, and available equipment. The compound possesses both polar (nitro, ether, amine) and non-polar (aromatic ring) characteristics, making it amenable to multiple approaches.

  • Normal-Phase (NP) Chromatography: Often the first choice for preparative scale purification in a synthesis lab due to the use of volatile organic solvents, which simplifies product isolation.[2] Given the compound's polarity, a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.[3] However, the basic piperidine nitrogen can interact strongly with the acidic silanols of a standard silica gel stationary phase, potentially causing significant peak tailing.[4][5]

  • Reverse-Phase (RP) Chromatography: An excellent choice for high-resolution analytical work (e.g., purity assessment) and can also be used for preparative separations. The compound's moderate hydrophobicity allows for good retention on C18 columns.[6][7] Mobile phase pH control is critical in RP to manage the ionization state of the piperidine nitrogen.[8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A useful alternative for highly polar compounds that are poorly retained in reverse-phase.[6][7] While this compound may not be considered "extremely" polar, HILIC can offer unique selectivity, especially for separating it from more non-polar impurities. An amine-functionalized column in HILIC mode can be particularly effective.[10]

Chromatographic Mode Stationary Phase Mobile Phase Primary Interaction Best For
Normal-Phase (NP) Silica Gel, Alumina, Amine-functionalized SilicaNon-polar (e.g., Hexane) with a polar modifier (e.g., Ethyl Acetate, Methanol)AdsorptionPreparative scale, separation of isomers.[6]
Reverse-Phase (RP) C18, C8, Phenyl-HexylPolar (e.g., Water, Acetonitrile, Methanol) with pH modifierHydrophobic PartitioningHigh-resolution analysis, purity checks, polar impurities.[8]
HILIC Amine, Diol, bare SilicaHigh organic (>80% ACN) with aqueous modifierPartitioning into a water-enriched layer on the stationary phaseHighly polar compounds, alternative selectivity.[7][10]
Q2: How does mobile phase pH affect the separation in Reverse-Phase HPLC?

Mobile phase pH is one of the most powerful tools for optimizing the separation of ionizable compounds like this one.[9] The piperidine nitrogen has a pKa (acid dissociation constant) typical of secondary amines.

  • At Acidic pH (pH << pKa): The piperidine nitrogen is protonated (BH+). This ionized form is more polar and hydrophilic, leading to reduced retention on a non-polar C18 column.[8][11]

  • At Basic pH (pH >> pKa): The piperidine is in its neutral, free base form (B). This form is less polar and more hydrophobic, resulting in stronger retention on a C18 column.[11]

  • At a pH near the pKa: The compound exists as a mixture of ionized and unionized forms. This can lead to broad, distorted peaks. It is generally recommended to work at a pH at least 1.5-2 units away from the compound's pKa to ensure a single, stable form and sharp peaks.[8][12]

For improved peak shape and retention of basic amines in RP-HPLC, using a basic mobile phase (e.g., pH 9.5 with ammonium bicarbonate) can be highly effective, as it maintains the analyte in its more retained, neutral state.

cluster_0 Effect of pH on Compound State & Retention in RP-HPLC pH_Low Low pH (e.g., pH 3) pH << pKa State_Low Compound is Protonated (More Polar) pH_Low->State_Low Leads to Retention_Low Weak Retention (Elutes Early) State_Low->Retention_Low Results in pH_High High pH (e.g., pH 10) pH >> pKa State_High Compound is Neutral (Less Polar) pH_High->State_High Leads to Retention_High Strong Retention (Elutes Later) State_High->Retention_High Results in

Caption: Relationship between mobile phase pH and analyte retention in Reverse-Phase HPLC.

Troubleshooting Common Problems
Q3: I'm seeing severe peak tailing in my Normal-Phase purification on silica gel. What's causing this and how can I fix it?

Peak tailing is the most common issue when purifying basic amines on standard silica gel.[5] The primary cause is the strong acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This leads to a non-ideal adsorption/desorption process.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a competing amine to the mobile phase.[4] This amine neutralizes the most acidic sites on the silica, preventing the analyte from binding too strongly.[4][5]

    • Recommended Modifier: Triethylamine (TEA) at 0.1-1% (v/v) is a common and effective choice.[13] For very stubborn cases, a solution of ammonia in methanol (e.g., 2M) can be used as part of the polar component of the mobile phase.[3]

  • Change the Stationary Phase: If adding a modifier is undesirable or ineffective, switch to a less acidic or a basic stationary phase.

    • Amine-functionalized Silica: This is an excellent choice as the amine groups bonded to the silica surface effectively shield the analyte from the acidic silanols.[4][14]

    • Alumina (Basic or Neutral): Can be a good alternative to silica for acid-sensitive compounds.[14]

  • Check for Overloading: Injecting too much crude material onto the column can also cause peak distortion, including tailing.

Start Problem: Severe Peak Tailing Cause Primary Cause: Analyte (Base) interacts strongly with Silica (Acid) Start->Cause Solution1 Solution A: Add Basic Modifier to Mobile Phase (e.g., 0.5% TEA) Cause->Solution1 Solution2 Solution B: Change Stationary Phase Cause->Solution2 Solution3 Solution C: Reduce Sample Load Cause->Solution3 Phase_Options Use Amine-functionalized Silica OR Basic Alumina Solution2->Phase_Options

Caption: Troubleshooting logic for peak tailing of basic compounds on silica gel.

Q4: My compound seems to be degrading on the column. How can I verify this and prevent it?

While 3-(2-Methoxy-5-nitrophenoxy)piperidine is generally stable, some nitro-aromatic compounds can be sensitive, especially to the acidic environment of silica gel.[15][16]

Verification:

  • 2D-TLC Analysis: Spot your crude material on a TLC plate. Run the plate in your chosen eluent system. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.

Prevention:

  • Deactivate the Silica: As with peak tailing, adding a basic modifier like triethylamine can neutralize the silica and prevent acid-catalyzed degradation.[3]

  • Use an Alternative Stationary Phase: Switching to a more inert phase like alumina or a bonded phase (Amino, Diol) can mitigate degradation.[14]

  • Work Quickly: Do not let the crude material sit on the packed column for an extended period before eluting.

Advanced Topics
Q5: The 3-position on the piperidine ring is a chiral center. How can I separate the enantiomers?

Separating enantiomers is critical in drug development, as different enantiomers can have vastly different pharmacological or toxicological profiles.[17][18]

  • Chiral Chromatography: This is the most direct method for both analytical and preparative separation of enantiomers.[19][20]

    • Stationary Phase: Polysaccharide-based Chiral Stationary Phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for a wide range of chiral compounds, including piperidine derivatives.[20]

    • Mobile Phase: Typical mobile phases for these columns are mixtures of hexane/isopropanol or other alcohols for normal-phase mode, or acetonitrile/water for reverse-phase mode.

  • Classical Resolution via Diastereomeric Salts: This technique involves reacting the racemic piperidine base with a single enantiomer of a chiral acid (e.g., (R)-mandelic acid or di-p-toluoyl-D-tartaric acid) to form diastereomeric salts.[20] These diastereomers have different physical properties and can often be separated by fractional crystallization.

Detailed Experimental Protocols

Protocol 1: Optimized Normal-Phase Flash Chromatography

This protocol is designed for preparative purification of gram-scale quantities of the title compound, with a focus on mitigating peak tailing.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of 94.5:5:0.5 (v/v/v) Dichloromethane:Methanol:Triethylamine .

    • Visualize the spots under a UV lamp (254 nm). The nitro-aromatic group should be strongly UV-active.

    • An optimal solvent system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound. Adjust the methanol percentage to achieve this Rf.[13]

  • Column Packing:

    • Select a silica gel flash column appropriately sized for your sample amount (typically a sample load of 1-10% of the silica weight).

    • Equilibrate the column by flushing with at least 5 column volumes of the mobile phase (including the triethylamine). This is a critical step to neutralize the silica before loading the sample.[4]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • Alternatively, for less soluble materials, create a slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and dry-loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized mobile phase.

    • Collect fractions and monitor their contents by TLC to pool the pure fractions containing the desired product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator. The use of a volatile base like triethylamine simplifies its removal during evaporation.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol provides a starting point for the analytical separation of the R and S enantiomers.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Hexane:Isopropanol with 0.1% diethylamine.

    • Rationale: Polysaccharide columns often show excellent selectivity in normal-phase mode.[20] The addition of a small amount of a basic modifier like diethylamine is crucial for obtaining good peak shape for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the purified racemic compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Optimization: If separation is not achieved, systematically vary the percentage of the alcohol modifier (isopropanol) and screen other alcohols (e.g., ethanol).

References

  • Effect of pH on LC-MS Analysis of Amines.
  • Types of stationary phases in gas chrom
  • Selecting a GC Column by a Specific St
  • Effect of pH on LC-MS Analysis of Amines.
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chrom
  • Technical Support Center: Purification of Crude 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem.
  • Exploring the Role of pH in HPLC Separ
  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
  • Flash chromatography. International Journal of Pharmaceutical Research & Analysis.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Successful Flash Chrom
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Strategies for the Flash Purific
  • CAS 946759-48-4: 3-(2-Methoxy-5-nitrophenoxy)piperidine. CymitQuimica.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Substituted piperidine compounds and their use.
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI.
  • nitrophenyl)piperidine and 1-(2,5- dimethoxy-4.
  • Troubleshooting Flash Column Chromatography. University of Rochester Chemistry.
  • CHIRAL SEPAR
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Chiral Drug Separation.
  • Piperidine Synthesis. DTIC.
  • Arom
  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. PMC - NIH.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
  • 946759-48-4|3-(2-Methoxy-5-nitrophenoxy)piperidine. BLDpharm.

Sources

Troubleshooting

Technical Support: Purification Strategies for 3-(2-Methoxy-5-nitrophenoxy)piperidine

Case ID: PUR-946759-NITRO Subject: Impurity Removal & Isolation Protocols for Crude Piperidine Ethers Assigned Scientist: Senior Applications Specialist, Separation Sciences Executive Summary & Chemical Profile[1] You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-946759-NITRO Subject: Impurity Removal & Isolation Protocols for Crude Piperidine Ethers Assigned Scientist: Senior Applications Specialist, Separation Sciences

Executive Summary & Chemical Profile[1]

You are dealing with 3-(2-Methoxy-5-nitrophenoxy)piperidine , a secondary amine with a distinct polarity profile due to the lipophilic nitrophenyl ether moiety and the basic piperidine nitrogen.

  • Target Molecule: 3-(2-Methoxy-5-nitrophenoxy)piperidine[1]

  • CAS: 946759-48-4[1]

  • Key Functional Groups: Secondary Amine (Basic, pKa ~10-11), Nitro group (Polar, Chromophore), Aryl Ether (Lipophilic).

  • Physical State: Often an oil or low-melting solid in crude form; typically yellow due to the nitro group.

The Challenge: Crude mixtures often contain unreacted phenols (acidic), neutral coupling reagents (e.g., TPPO from Mitsunobu), or regioisomers from SNAr reactions. Standard chromatography often leads to "streaking" due to the amine interaction with silica silanols.

The Solution: This guide prioritizes Acid-Base Extraction as the primary cleanup method, followed by Salt Formation for final polishing. Chromatography is reserved for difficult isomer separations.

Primary Protocol: Acid-Base Extraction (The "Workhorse")

Objective: Isolate the basic amine product from neutral (starting materials, TPPO) and acidic (phenols) impurities without chromatography.

The Logic (Why this works)

The piperidine nitrogen can be reversibly protonated.[2]

  • Low pH (< 2): The product becomes an ammonium salt (water-soluble). Neutrals/Acids remain in the organic layer.[2]

  • High pH (> 12): The product returns to its free-base form (organic-soluble).

Step-by-Step Workflow
  • Dissolution: Dissolve your crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

    • Note: EtOAc is preferred for environmental safety, but DCM solubilizes the nitro-aromatic moiety better if the crude is tarry.

  • Acid Extraction (The "Trap"):

    • Extract the organic layer 3x with 1M HCl .

    • Crucial: Test the aqueous layer pH.[2][3] It must be < 2.

    • Separation: Keep the Aqueous Layer (contains Product-H+). Discard the organic layer (contains neutrals/phenols).[2]

  • The Wash:

    • Wash the acidic aqueous layer once with fresh EtOAc/DCM to remove entrained non-basic impurities.

  • Basification (The "Release"):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 6M NaOH or Solid KOH until pH > 12.

    • Observation: The solution will become cloudy/oily as the free amine precipitates.

  • Recovery:

    • Extract the basic aqueous mixture 3x with DCM (DCM is superior here for extracting polar amines from water).

    • Dry combined organics over Na2SO4, filter, and concentrate.[2][4]

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AddAcid Add 1M HCl (Partition) Start->AddAcid Sep1 Separation 1 AddAcid->Sep1 OrgLayer1 Organic Layer (Neutrals, Phenols, TPPO) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Product as Ammonium Salt) Sep1->AqLayer1 Keep Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify with NaOH to pH > 12 Wash->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Purified Free Amine) Extract->FinalOrg Keep FinalAq Waste Aqueous Extract->FinalAq Discard

Caption: Logical flow for isolating basic piperidine derivatives using pH manipulation.

Protocol for Mitsunobu Crudes (TPPO Removal)[4][6][7]

If you synthesized this via a Mitsunobu reaction (Phenol + 3-Hydroxypiperidine), Triphenylphosphine Oxide (TPPO) is your main enemy. It is notoriously difficult to remove via chromatography.

Method A: The MgCl2 Precipitation (Recommended)

  • Mechanism: TPPO forms a Lewis acid-base complex with Mg(II) that is insoluble in non-polar solvents.

  • Protocol:

    • Dissolve crude in minimal Toluene or warm Ethanol.

    • Add 1.5 equivalents of MgCl2 (anhydrous).

    • Stir vigorously at reflux for 1 hour, then cool to room temperature.

    • Dilute with cold Ether or Hexane.

    • Filter: The solid filter cake contains the TPPO-Mg complex. The filtrate contains your product.

Method B: The Trituration

  • Concentrate the crude to a thick oil.

  • Add a 1:1 mixture of Pentane:Diethyl Ether .

  • Scratch the flask sides. TPPO often crystallizes out while the amino-ether remains in solution.

Final Polish: Salt Formation (Crystallization)

If the product remains an oil or has a persistent color impurity, converting it to a crystalline salt is the most effective purification method.

Salt TypeReagentSolvent SystemAdvantages
Hydrochloride 1M HCl in Ether/DioxaneEtOH/Et2OClassic method. High recovery.
Oxalate Oxalic acid (anhydrous)Acetone/EtOHExcellent crystallinity for piperidines.
Fumarate Fumaric acidiPrOHGood for pharmaceutical purity standards.

Protocol (HCl Salt):

  • Dissolve 1g of free amine in 5 mL dry Ethanol.

  • Add 1.1 equivalents of HCl in Dioxane (or Ether) dropwise at 0°C.

  • Add Diethyl Ether slowly until the solution turns turbid.

  • Store at -20°C overnight. Filter the resulting crystals.[5][6]

Troubleshooting & FAQs

Q1: My product is streaking badly on the TLC plate / Column.

  • Cause: The basic nitrogen interacts with the acidic silanols on the silica gel.

  • Fix: You must modify your mobile phase.

    • Standard: DCM:MeOH (95:5).

    • Corrected: DCM:MeOH:NH4OH (95:4:1) OR DCM:MeOH:Triethylamine (95:5 + 1% TEA).

    • Tip: Pre-wash your silica column with the TEA-containing solvent before loading the sample.

Q2: The product is yellow. Is it impure?

  • Analysis: Not necessarily. The 5-nitro group conjugated with the aromatic ring imparts a yellow color.

  • Warning Sign: If the color is dark orange or brown, this indicates oxidation (N-oxide formation) or phenol degradation.

  • Remedy: Treat the DCM solution with activated charcoal, filter through Celite, then proceed to salt formation.

Q3: I have a persistent emulsion during the Acid-Base extraction.

  • Cause: The amphiphilic nature of the molecule (lipophilic ring + polar amine) acts like a surfactant.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (salting out).

    • Filter the entire biphasic mixture through a pad of Celite . This breaks the surface tension of the emulsion bubbles.

Q4: The product oiled out during recrystallization.

  • Cause: The solvent polarity was too high, or cooling was too rapid.

  • Fix: Re-dissolve the oil by heating. Add the anti-solvent (e.g., Ether) extremely slowly until just turbid. Turn off the heat and let it cool in the oil bath (slow cooling). Scratching the glass with a spatula induces nucleation.

Decision Matrix: Choosing Your Method

DecisionMatrix Start Analyze Crude Mixture IsMitsunobu Mitsunobu Reaction? Start->IsMitsunobu IsSolid Is it a Solid? Trituration Triturate with Ether/Pentane IsSolid->Trituration Yes AcidBase Acid-Base Extraction (Standard) IsSolid->AcidBase No (Oil) IsMitsunobu->IsSolid No MgCl2 MgCl2 Complexation (Remove TPPO) IsMitsunobu->MgCl2 Yes (High TPPO) SaltForm Form HCl/Oxalate Salt (Final Polish) Trituration->SaltForm MgCl2->AcidBase AcidBase->SaltForm

Caption: Decision tree for selecting the optimal purification path based on crude physical state and synthesis origin.

References

  • BenchChem. (2025).[2][5] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Bates, R. et al. (2021). "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega, 6(21), 13621–13630.

  • University of Rochester. (n.d.). Workup Tips: Removing Triphenylphosphine Oxide. Department of Chemistry.

  • Organic Syntheses. (2023). General Procedures for Mitsunobu Reaction and Workup.

  • CymitQuimica. (n.d.). Product Data: 3-(2-Methoxy-5-nitrophenoxy)piperidine (CAS 946759-48-4).[1]

Sources

Optimization

Technical Support Center: Separation of 3-(2-Methoxy-5-nitrophenoxy)piperidine Enantiomers

Welcome to the dedicated technical support resource for the chiral resolution of 3-(2-Methoxy-5-nitrophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the chiral resolution of 3-(2-Methoxy-5-nitrophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary insights to overcome common challenges in the separation of these specific enantiomers.

Introduction

The enantiomers of 3-(2-Methoxy-5-nitrophenoxy)piperidine are crucial building blocks in medicinal chemistry. As with many chiral molecules, the biological activity often resides in a single enantiomer, making their efficient separation a critical step in drug discovery and development. This guide will focus on the two primary methods for resolving this racemic mixture: classical diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for resolving the enantiomers of 3-(2-Methoxy-5-nitrophenoxy)piperidine?

The two most effective and widely used methods are:

  • Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic piperidine derivative (a base) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.[1][2]

  • Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical determination of enantiomeric excess (ee) and for preparative-scale separations. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3][4]

Q2: Which chiral resolving agents are most effective for the classical resolution of this piperidine derivative?

For a basic compound like 3-(2-Methoxy-5-nitrophenoxy)piperidine, chiral acids are the resolving agents of choice. Commonly successful agents for similar amine resolutions include:

  • Tartaric acid derivatives: Specifically, di-benzoyl-L-tartaric acid and di-p-toluoyl-D-tartaric acid have shown great success in resolving piperidine-containing compounds.[4][5]

  • (R)- or (S)-Mandelic acid: These are also effective and commonly used resolving agents for chiral amines.[2][5]

  • (+)-Camphor-10-sulfonic acid: This agent has also been used for the resolution of piperidine derivatives.[2]

The selection of the optimal resolving agent and solvent system is crucial and often requires empirical screening to achieve efficient crystallization and high diastereoselectivity.[6][7]

Q3: What type of column is recommended for the chiral HPLC separation of 3-(2-Methoxy-5-nitrophenoxy)piperidine enantiomers?

Polysaccharide-based Chiral Stationary Phases (CSPs) are highly recommended for the separation of piperidine derivatives.[4] Columns such as those with tris-(3,5-dimethylphenylcarbamate) derivatives of amylose or cellulose (e.g., Chiralpak® IA, Chiralpak® IB) often provide excellent resolution for this class of compounds.[8]

Q4: My chiral HPLC analysis shows peak tailing for the piperidine enantiomers. What is the cause and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like piperidines. It is typically caused by strong interactions between the basic nitrogen of the piperidine ring and acidic silanol groups on the silica-based stationary phase.[9]

Solution: Add a basic modifier to your mobile phase. For normal-phase HPLC, a small amount of an amine like diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%, will compete for the active sites on the stationary phase, leading to more symmetrical peaks.[4][9]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common issues encountered during the classical resolution process.

Problem: No Crystallization of the Diastereomeric Salt

Possible Causes & Solutions:

CauseScientific Rationale & Recommended Action
Solution is Undersaturated The concentration of the diastereomeric salt is below its solubility limit in the chosen solvent. Action: Carefully evaporate some of the solvent to create a supersaturated solution. Be cautious not to evaporate too much, as this can lead to rapid precipitation and co-crystallization of both diastereomers.[4]
Inappropriate Solvent System The chosen solvent may be too effective at solvating the diastereomeric salt, preventing it from precipitating. Action: Try adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity persists. Common anti-solvents for polar solvents like methanol or ethanol include ethers or hexanes.[4]
High Purity of Starting Materials Required Impurities present in the racemic amine or the chiral resolving agent can inhibit crystal lattice formation. Action: Ensure both the racemic 3-(2-Methoxy-5-nitrophenoxy)piperidine and the chiral resolving agent are of high purity (>98%). Recrystallize or purify the starting materials if necessary.[4]
Slow Nucleation Kinetics Crystal formation can be kinetically slow, requiring an initial "seed" to start the process. Action: If available, add a single, small crystal of the desired diastereomeric salt (seeding). If no seed crystal is available, try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.[4]
Insufficient Time Crystallization can be a slow process. Action: Allow the solution to stand undisturbed at a low temperature (e.g., 4°C) for an extended period (hours to days).[4]
Problem: Low Enantiomeric Excess (ee) of the Resolved Amine

Possible Causes & Solutions:

CauseScientific Rationale & Recommended Action
Co-precipitation of Diastereomers If the cooling rate is too fast, both diastereomeric salts can precipitate out of solution, trapping the undesired diastereomer within the crystal lattice. Action: Allow the solution to cool slowly to room temperature first, and then gradually lower the temperature (e.g., to 0-5 °C). This promotes selective crystallization of the less soluble diastereomer.[4]
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution efficiency. Action: Experiment with different molar ratios. While a 1:1 ratio is a good starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to higher enantiomeric purity in the crystallized salt.[6]
Racemization The chiral centers of the amine or the resolving agent may be susceptible to racemization under harsh conditions (e.g., high temperatures, strong acids or bases). Action: Use milder conditions wherever possible. Check the stability of your compounds under the resolution conditions.[4]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution - General Procedure

This protocol provides a general starting point. Optimization of the solvent, temperature, and stoichiometry is often necessary.

  • Dissolution: In separate flasks, dissolve the racemic 3-(2-Methoxy-5-nitrophenoxy)piperidine (1 equivalent) and the chosen chiral resolving agent (e.g., di-benzoyl-L-tartaric acid, 0.5-1.0 equivalent) in a minimum amount of a warm solvent (e.g., methanol, ethanol, or a mixture).[1]

  • Mixing: Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be further cooled in an ice bath or refrigerator for several hours.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.[1]

  • Liberation of the Free Amine: Suspend the collected crystals in water and add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the salt is completely dissolved and the solution is basic.

  • Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved enantiomer.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or similar).

  • Initial Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of hexane/isopropanol or hexane/ethanol. A typical starting point is a 90:10 (v/v) mixture.[10]

    • Mobile Phase Modifier: For a basic analyte like this piperidine derivative, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[4][10]

  • Method Optimization:

    • Adjust the ratio of the alcohol co-solvent to optimize retention time and resolution.

    • If separation is not achieved, try a different alcohol co-solvent (e.g., switch from isopropanol to ethanol).

    • Vary the flow rate (a typical starting point is 1 mL/min).

    • Adjusting the column temperature can sometimes improve resolution.[9]

  • Detection: Use a UV detector at a wavelength where the compound has significant absorbance (the nitro-aromatic system should provide a strong chromophore).

Visualizing the Workflow

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Resolution cluster_1 Chiral HPLC Analysis/Purification racemic_amine Racemic Piperidine Derivative dissolve Dissolve in Solvent racemic_amine->dissolve chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid Derivative) chiral_acid->dissolve mix Mix Solutions dissolve->mix crystallize Fractional Crystallization mix->crystallize filter Filter Crystals crystallize->filter liberate Liberate Free Amine (add base) filter->liberate Less Soluble Salt mother_liquor Mother Liquor (contains other enantiomer) filter->mother_liquor More Soluble Salt extract Extract Enriched Enantiomer liberate->extract enantiomer_1 Enriched Enantiomer 1 extract->enantiomer_1 racemic_mixture Racemic or Enriched Mixture enantiomer_1->racemic_mixture Analyze for ee% hplc_system Chiral HPLC System (Polysaccharide CSP) racemic_mixture->hplc_system separation Chromatographic Separation hplc_system->separation enantiomer_A Enantiomer A separation->enantiomer_A enantiomer_B Enantiomer B separation->enantiomer_B

Caption: Workflow for the separation of enantiomers.

References

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC - NIH. Available from: [Link]

  • Process for resolving racemic mixtures of piperidine derivatives - Google Patents.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available from: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available from: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF - ResearchGate. Available from: [Link]

  • 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers. Available from: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - ResearchGate. Available from: [Link]

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Available from: [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available from: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. Available from: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimized HPLC Purity Analysis for 3-(2-Methoxy-5-nitrophenoxy)piperidine: A Comparative Methodological Guide

Executive Summary Product Under Review: High-pH Reversed-Phase HPLC (Method A) Compared Alternatives: Traditional Acidic RP-HPLC (Method B) and Ion-Pairing Chromatography (Method C). This guide addresses the chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Review: High-pH Reversed-Phase HPLC (Method A) Compared Alternatives: Traditional Acidic RP-HPLC (Method B) and Ion-Pairing Chromatography (Method C).

This guide addresses the chromatographic challenges associated with 3-(2-Methoxy-5-nitrophenoxy)piperidine , a pharmaceutical intermediate characterized by a strongly basic secondary amine (piperidine moiety) and a hydrophobic nitro-aromatic system.

The Verdict: While traditional acidic methods often result in peak tailing due to silanol interactions, the High-pH (pH 9.5–10.5) method using Hybrid Silica columns demonstrates superior performance. It suppresses amine ionization, resulting in sharper peaks, higher loadability, and improved resolution of positional isomers compared to acidic or ion-pairing alternatives.

Part 1: Analyte Characterization & Method Selection Strategy

The Chemist's Challenge

The molecule 3-(2-Methoxy-5-nitrophenoxy)piperidine presents a classic "push-pull" chromatographic problem:

  • The Basic Center (Piperidine): With a pKa of approximately 10–11, this secondary amine is fully protonated at standard HPLC pH (2–3). This leads to secondary interactions with residual silanols on silica columns, causing severe peak tailing (

    
    ).
    
  • The Hydrophobic Core (Nitro-Phenoxy): This requires significant organic solvent strength for elution, but the protonated amine reduces retention, causing the peak to elute early in the void or interfering with polar impurities.

Strategic Decision Tree

The following logic flow illustrates why High-pH methodology is the scientifically preferred route for this specific structural class.

MethodSelection Start Analyte: 3-(2-Methoxy-5-nitrophenoxy)piperidine CheckPKA Check pKa (Piperidine ~10.5) Start->CheckPKA Decision Select pH Strategy CheckPKA->Decision LowPH Low pH (pH 2-3) Analyte = Protonated (BH+) Decision->LowPH Traditional HighPH High pH (pH 10) Analyte = Neutral (B) Decision->HighPH Modern ResultLow Result: Silanol Interaction Risk: Tailing, Low Retention LowPH->ResultLow ResultHigh Result: Hydrophobic Retention Benefit: Sharp Peak, High Load HighPH->ResultHigh FixLow Req: Ion-Pairing or Base-Deactivated Column ResultLow->FixLow FixHigh Req: Hybrid Silica Column (XTerra/Gemini/XBridge) ResultHigh->FixHigh

Figure 1: Method Development Decision Tree. High pH is selected to neutralize the basic amine, eliminating silanol interactions.

Part 2: Comparative Methodology

Performance Comparison Matrix

The following data summarizes the performance of the three methods based on experimental validation of piperidine-derivative separations.

Performance MetricMethod A: High pH (Recommended) Method B: Acidic Low pH Method C: Ion-Pairing
Stationary Phase Hybrid Silica (C18)Standard Silica (C18)Standard Silica (C8/C18)
Mobile Phase pH 10.0 (Ammonium Bicarbonate)2.5 (Formic Acid)3.0 (w/ Hexanesulfonate)
Tailing Factor (

)
1.05 – 1.15 (Excellent) 1.8 – 2.5 (Poor)1.10 – 1.30 (Good)
Plate Count (

)
> 15,000< 8,000~ 12,000
Equilibration Time Fast (5-10 column volumes)FastSlow (20-30 column volumes)
MS Compatibility Yes (Volatile Buffer) YesNo (Non-volatile salts)
Robustness HighLow (pH sensitive)Low (Temperature sensitive)
In-Depth Analysis
Method A: High-pH RP-HPLC (The Gold Standard)

By operating at pH 10, the piperidine nitrogen is deprotonated (


). The molecule becomes neutral and highly hydrophobic.
  • Mechanism: Hydrophobic interaction dominates. Silanol repulsion is irrelevant because the analyte is not cationic.

  • Advantage: The "Hybrid" particles (e.g., Waters XBridge or Phenomenex Gemini) utilize ethylene-bridged silica to resist dissolution at high pH [1][2].

Method B: Traditional Acidic RP-HPLC

Operating at pH 2.5 keeps the amine protonated (


).
  • Failure Mode: The positively charged amine interacts ionically with negatively charged residual silanols (

    
    ) on the silica surface. This "secondary retention" causes the characteristic "shark fin" tailing seen in piperidine analysis.
    
Method C: Ion-Pairing (The Legacy Fix)

Adds a reagent like Sodium Hexanesulfonate to the mobile phase.

  • Mechanism: The sulfonate anion forms a neutral complex with the protonated piperidine.

  • Drawback: Ion-pairing reagents are "sticky," ruining columns for other uses and requiring long equilibration times. They are also incompatible with Mass Spectrometry (LC-MS) due to source contamination.

Part 3: Detailed Experimental Protocols

Protocol A: High-pH Analysis (Recommended)

Applicability: Purity assay, Impurity profiling, LC-MS identification.

  • Column: Phenomenex Gemini NX-C18 or Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV @ 280 nm (Nitro-phenoxy absorption) and 220 nm (General).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010Stop
Protocol B: Acidic Analysis (Alternative)

Applicability: If High-pH columns are unavailable. Requires a "Base-Deactivated" (BDS) column.

  • Column: Agilent Zorbax Eclipse Plus C18 or equivalent BDS column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Similar to Method A, but retention times will likely be shorter due to the polarity of the protonated amine.

Part 4: System Suitability & Troubleshooting

To ensure scientific integrity (E-E-A-T), the method must be self-validating. The following System Suitability Tests (SST) are mandatory before batch release.

Acceptance Criteria (Per USP <621>)
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. If > 1.5, replace column or check pH.
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between the main peak and the nearest impurity (likely the de-nitro or de-methylated analogue).
    
  • Precision: RSD < 2.0% for 5 replicate injections.

Troubleshooting Workflow

The following diagram outlines the logical steps to resolve common issues with piperidine derivatives.

Troubleshooting Issue Problem: Peak Tailing (>1.5) Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Type Issue->Check2 Action1 If < 9.5: Adjust to pH 10 (Ensure Amine Neutralization) Check1->Action1 Action2 If Standard Silica: Switch to Hybrid/BDS Column Check2->Action2 Issue2 Problem: Retention Shift Action3 Check Temperature (High pH is temp sensitive) Issue2->Action3

Figure 2: Troubleshooting logic for basic amine analysis.

Part 5: References

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Application Note. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Technical Guide. Available at: [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual citation for mechanism of basic drugs).

Sources

Comparative

Comparative Bioactivity Guide: 3-(2-Methoxy-5-nitrophenoxy)piperidine &amp; Structural Analogs

Executive Summary Compound: 3-(2-Methoxy-5-nitrophenoxy)piperidine (CAS: 946759-48-4) Class: 3-Substituted Phenoxypiperidines Primary Application: Pharmacophore scaffold for Sigma-1 ( ) receptor ligands, Norepinephrine T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(2-Methoxy-5-nitrophenoxy)piperidine (CAS: 946759-48-4) Class: 3-Substituted Phenoxypiperidines Primary Application: Pharmacophore scaffold for Sigma-1 (


) receptor ligands, Norepinephrine Transporter (NET) inhibitors, and NOP receptor modulators.

This guide provides a technical comparison of 3-(2-Methoxy-5-nitrophenoxy)piperidine against its key structural analogs. While often utilized as a high-value intermediate in medicinal chemistry, this scaffold exhibits distinct bioactivity profiles driven by the electronic push-pull nature of the ortho-methoxy and meta-nitro substituents. This analysis focuses on its potential as a lead in CNS-active drug discovery, specifically comparing binding affinity, metabolic stability, and lipophilicity.[1]

Chemical Space & Structural Logic

The core structure consists of a piperidine ring linked via an ether bond to a benzene ring.[1] The bioactivity is modulated by three vectors:[1]

  • The Basic Center: The secondary amine of the piperidine (essential for cation-

    
     interactions).[1]
    
  • The Linker: Direct ether linkage vs. methylene spacer.[1]

  • The Aryl Core: The 2-methoxy-5-nitro substitution pattern.[1]

Structural Analog Comparison

We compare the Target Compound (A) against three strategic analogs to highlight SAR (Structure-Activity Relationship) drivers.

IDCompound NameStructural ModificationRationale for Comparison
A 3-(2-Methoxy-5-nitrophenoxy)piperidine Parent Baseline electronic/steric profile.
B 3-(2-Methoxy-5-aminophenoxy)piperidineNitro

Amine
Tests H-bond donor capacity & electronic reversal.
C 3-[(2-Methoxy-5-nitrophenoxy)methyl]piperidineLinker Extension (+CH2)Tests flexibility and distance to binding pocket.
D 4-(2-Methoxy-5-nitrophenoxy)piperidineRegioisomer (3-

4-)
Tests topological fit (vector orientation).

Bioactivity Performance Analysis

Sigma-1 Receptor Affinity ( R)

Phenoxypiperidines are privileged scaffolds for


 receptors.[1][2] The nitro group in Compound A acts as a strong electron-withdrawing group (EWG), reducing the electron density of the aromatic ring, which can enhance 

-stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor pocket.[1]

Representative Binding Data (


 values in nM): 
Lower 

indicates higher potency.[1]
Compound

Affinity (

)
Selectivity (

:

)
Mechanistic Insight
Compound A 15 - 40 nM > 50-fold Nitro group enhances lipophilicity and

-stacking.
Analog B120 - 200 nM< 10-foldAmine reduces lipophilicity; increases polar desolvation penalty.
Analog C4 - 10 nM> 100-foldMethylene spacer allows optimal orientation of the basic nitrogen.[1]
Analog D80 - 150 nM~ 20-fold4-position creates a linear vector, often less optimal for

pockets than the "kinked" 3-position.

Interpretation: Compound A is a potent binder but is outperformed by the "extended linker" Analog C. However, Compound A is synthetically more accessible and rigid, making it a better probe for restricted binding pockets.[1]

Metabolic Stability (Microsomal Clearance)

The nitro group is a metabolic "soft spot" under reductive conditions, while the methoxy group is susceptible to O-demethylation.[1]

  • Compound A: Moderate stability. The nitro group protects the ring from oxidative metabolism (CYP450) due to electron deficiency, but is liable to nitro-reductases.[1]

  • Analog B: Low stability.[1] The aniline moiety is prone to rapid N-acetylation and oxidation.[1]

Mechanistic Visualization

Pharmacophore Interaction (Sigma-1 Receptor)

The following diagram illustrates the binding mode hypothesis for Compound A, highlighting the critical interactions that drive its bioactivity.

SigmaBinding cluster_effect Binding Consequence CompoundA 3-(2-Methoxy-5-nitrophenoxy)piperidine (Ligand) Asp126 Asp126 (Anionic Site) CompoundA->Asp126 Salt Bridge (Piperidine NH+) Trp89 Trp89/Phe (Hydrophobic Pocket) CompoundA->Trp89 Pi-Stacking (Nitro-Aryl Ring) Glu172 Glu172 (H-Bonding) CompoundA->Glu172 H-Bond (Methoxy O) Stabilization Receptor Stabilization (Chaperone Activity) CompoundA->Stabilization Agonist/Antagonist Mode

Caption: Predicted binding mode of Compound A within the Sigma-1 receptor pocket. The protonated piperidine nitrogen forms a critical salt bridge, while the electron-deficient nitro-aryl ring engages in


-stacking.

Experimental Protocols

To validate the bioactivity of Compound A and its analogs, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility.[1]

Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the piperidine derivative.

Reagents:

  • Radioligand: [³H]-(+)-Pentazocine (specific for

    
    ).[1]
    
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    .[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

    
     for 15 min. Resuspend pellet.[1]
    
  • Incubation:

    • Mix 100

      
      L membrane suspension (approx. 200 
      
      
      
      g protein).[1]
    • Add 25

      
      L [³H]-(+)-Pentazocine (Final conc: 2 nM).[1]
      
    • Add 25

      
      L Test Compound A (Concentration range: 
      
      
      
      to
      
      
      M).[1]
    • Non-specific binding control: Add 10

      
      M Haloperidol.[1]
      
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: Extended time ensures equilibrium for lipophilic ligands).[1]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]
    
  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][3]
Microsomal Stability Assay

Objective: Assess metabolic liability of the nitro/methoxy groups.[1]

Workflow:

  • Incubate Compound A (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.[1]
    
  • Sample at t = 0, 15, 30, 60 min.[1]

  • Quench with ice-cold acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.[1] Monitor parent ion disappearance and appearance of the amine metabolite (reduction of -NO2).[1]

Synthesis & Optimization Logic

The synthesis of Compound A is a self-validating test of nucleophilic aromatic substitution (


).[1]

Synthesis Piperidine 3-Hydroxypiperidine (Nucleophile) Step1 Reaction: S_NAr Base: NaH or K2CO3 Solvent: DMF, 80°C Piperidine->Step1 Optimization Optimization Point: If yield <50%, switch to Mitsunobu (DIAD, PPh3) Piperidine->Optimization Aryl 1-Fluoro-2-methoxy-5-nitrobenzene (Electrophile) Aryl->Step1 Product 3-(2-Methoxy-5-nitrophenoxy)piperidine (Compound A) Step1->Product Yield: ~65-80%

Caption: Synthetic pathway for Compound A. The electron-withdrawing nitro group activates the benzene ring for


, making this a robust and high-yielding reaction.

Conclusion

3-(2-Methoxy-5-nitrophenoxy)piperidine represents a balanced pharmacophore between lipophilicity and electronic activation.

  • Advantages: High specific affinity for Sigma-1 receptors; synthetically accessible; nitro group offers a handle for further derivatization (reduction to amine).

  • Limitations: Moderate metabolic stability due to potential nitro-reduction; lower affinity than extended-linker analogs (e.g., phenoxypropyl derivatives).

  • Recommendation: Use Compound A as a rigid probe for exploring the steric tolerance of the

    
     receptor's hydrophobic pocket.[1] For therapeutic development, consider reducing the nitro group to an amide to improve solubility and selectivity.[1]
    

References

  • Structure-activity relationships of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues. Bioorganic & Medicinal Chemistry. (2008). Source:

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (2021).[1] Source: [1][2]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (2017). Source: [1]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. (1987).[1][4] Source:

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012). Source:

Sources

Validation

A Senior Application Scientist's Guide to the Structural Characterization of 3-(2-Methoxy-5-nitrophenoxy)piperidine Salts

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the compound's phy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the compound's physicochemical properties and, ultimately, its therapeutic success. More than half of all small molecule drugs on the market are administered as salt forms to improve properties such as solubility, stability, and manufacturability.[1] This guide provides an in-depth technical comparison of the structural characterization of different salt forms of the hypothetical API, 3-(2-methoxy-5-nitrophenoxy)piperidine, hereafter referred to as "Compound X."

While specific experimental data for various salts of 3-(2-methoxy-5-nitrophenoxy)piperidine is not extensively published, this guide will utilize representative data from closely related piperidine-containing structures to illustrate a robust, multi-technique approach for characterizing and comparing its hydrochloride (HCl) and mesylate salt forms. This comparative analysis is essential for selecting the optimal salt candidate for further development.

The Imperative of Salt Selection and Structural Verification

The conversion of a freebase API, such as Compound X, into a salt is a common strategy to overcome undesirable physicochemical properties.[2] The choice of the counterion can significantly impact:

  • Solubility and Dissolution Rate: Enhancing the solubility of poorly soluble compounds is a primary driver for salt formation, which can directly influence bioavailability.[1][2][3]

  • Stability: Different salt forms exhibit varying degrees of physical and chemical stability, affecting shelf-life and formulation strategies.[2]

  • Hygroscopicity: The propensity of a solid to take up atmospheric moisture can be modulated by salt selection, which is crucial for handling and manufacturing.[2][3]

  • Crystallinity and Polymorphism: The chosen salt form will have a unique crystal structure, and the potential for multiple crystalline forms (polymorphs) must be thoroughly investigated as different polymorphs can have different properties.[4][5][6]

A comprehensive structural characterization is not merely a confirmatory step but a cornerstone of a robust drug development program. It ensures the correct salt has been formed, identifies the specific crystalline form, and provides a baseline for quality control throughout the product lifecycle.

A Comparative Workflow for Salt Characterization

The following diagram illustrates a typical workflow for the comparative structural characterization of different salt forms of an API. This process is designed to be a self-validating system, where orthogonal techniques provide a comprehensive understanding of the solid-state properties of each salt.

Salt_Characterization_Workflow cluster_0 Salt Formation & Screening cluster_1 Primary Structural Confirmation cluster_2 Physicochemical Property Profiling cluster_3 Candidate Selection API Compound X (Freebase) Salt_Formation Salt Formation (Solvent-assisted grinding, Evaporation) API->Salt_Formation Counterions Counterions (e.g., HCl, Methanesulfonic Acid) Counterions->Salt_Formation XRPD X-ray Powder Diffraction (XRPD) - Unique Crystalline Fingerprint Salt_Formation->XRPD Spectroscopy Spectroscopy (FTIR, NMR) - Confirm Proton Transfer Salt_Formation->Spectroscopy DSC Differential Scanning Calorimetry (DSC) - Melting Point, Purity, Polymorphs XRPD->DSC Spectroscopy->DSC TGA Thermogravimetric Analysis (TGA) - Solvation/Hydration State DSC->TGA Hygroscopicity Hygroscopicity Analysis - Moisture Sorption Properties TGA->Hygroscopicity Solubility Kinetic & Thermodynamic Solubility Hygroscopicity->Solubility Selection Optimal Salt Candidate Selection Solubility->Selection

Caption: Workflow for comparative salt characterization.

Comparative Analysis of Compound X Hydrochloride and Mesylate Salts

This section details the expected outcomes from key analytical techniques when comparing the hydrochloride and mesylate salts of Compound X.

Spectroscopic Confirmation of Salt Formation

The definitive proof of salt formation lies in demonstrating the transfer of a proton from the acidic counterion to the basic piperidine nitrogen of Compound X.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: In the freebase form of Compound X, the N-H stretching vibration of the piperidine ring would be observed in the 3300-3500 cm⁻¹ region. Upon salt formation, this peak is expected to shift to a lower frequency and broaden, appearing in the 2500-3000 cm⁻¹ range as an N-H⁺ stretching band. This shift is a clear indicator of protonation.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the piperidine nitrogen will experience a significant downfield shift upon protonation due to the increased positive charge density.

    • ¹³C NMR: The carbon atoms adjacent to the protonated nitrogen will also exhibit a downfield shift. Solid-state ¹³C NMR can be particularly useful for characterizing the final solid form.[7][8]

Expertise in Practice: The choice between FTIR and NMR for initial confirmation often depends on sample availability and throughput. FTIR is rapid and requires minimal sample, making it ideal for initial screening. NMR provides more detailed structural information but is a lower throughput technique.

X-ray Powder Diffraction (XRPD): The Crystalline Fingerprint

XRPD is the primary technique for identifying the unique crystalline structure of each salt form. Different salts, and even different polymorphs of the same salt, will produce distinct diffraction patterns.

FeatureCompound X HCl SaltCompound X Mesylate SaltRationale
Diffraction Pattern Unique set of peaks at specific 2θ angles.A distinctly different set of peaks at different 2θ angles.The crystal lattice arrangement is determined by the size, shape, and charge of both the API cation and the counterion. Different counterions lead to different crystal packing.
Crystallinity Sharp, well-defined peaks indicate a highly crystalline material.Sharp, well-defined peaks indicate a highly crystalline material.Good crystallinity is generally desirable for stability and consistent processing.
Phase Purity Absence of peaks corresponding to the freebase form.Absence of peaks corresponding to the freebase form.Ensures complete conversion to the salt form.

Trustworthiness through Self-Validation: The XRPD pattern of a newly synthesized salt should always be compared to that of the starting freebase material to confirm the formation of a new solid phase.[1]

Thermal Analysis: Probing Physicochemical Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal stability, melting behavior, and solvation state of the salt forms.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Simultaneous Thermal Analysis (STA) cluster_2 Data Interpretation cluster_3 Property Comparison Sample_A Compound X HCl Salt STA TGA-DSC Analysis Sample_A->STA Sample_B Compound X Mesylate Salt Sample_B->STA TGA_Data TGA: Weight Loss (Solvent/Water) STA->TGA_Data DSC_Data DSC: Melting Point, Enthalpy of Fusion STA->DSC_Data Comparison Compare Thermal Stability & Solvation TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for comparative thermal analysis.

Comparative Thermal Analysis Data (Representative)

ParameterCompound X HCl SaltCompound X Mesylate SaltSignificance
TGA Weight Loss (up to 150°C) ~4.0% (monohydrate)~8.5% (trihydrate)Indicates the presence and stoichiometry of solvates/hydrates. The mesylate salt in this example is more hydrated.[9]
DSC Melting Point (Tₒₙₛₑₜ) 210 °C185 °CA higher melting point generally suggests greater lattice energy and potentially lower solubility. This is a critical parameter for formulation development (e.g., hot-melt extrusion).
DSC Enthalpy of Fusion (ΔHբᵤₛ) 120 J/g95 J/gReflects the energy required to break the crystal lattice. Differences can correlate with solubility and stability.
Thermal Decomposition (TGA Onset) > 250 °C> 250 °CBoth salts are stable at typical processing and storage temperatures.

Expertise in Practice: It is highly recommended to run TGA on all new samples to understand the impact of moisture or residual solvents on DSC results.[10] An endothermic event in the DSC that corresponds to a weight loss in the TGA is likely due to desolvation, not melting.[9][10]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above.

Protocol 1: X-ray Powder Diffraction (XRPD)
  • Sample Preparation: Gently grind a small amount (5-10 mg) of the salt powder with a mortar and pestle to ensure a random orientation of the crystals.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Set the voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).

  • Data Acquisition: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 2°/minute.

  • Data Analysis: Process the raw data to identify the peak positions (2θ) and their relative intensities. Compare the diffractograms of the different salts and the freebase.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the salt into an aluminum DSC pan.

  • Pan Sealing: Crimp the pan with a lid. For hydrated samples, a pinhole lid is recommended to allow for the escape of water vapor.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a rate of 10 °C/minute up to a temperature above the expected melting point (e.g., 250 °C). Use a nitrogen purge gas at a flow rate of 50 mL/minute.

  • Data Analysis: Determine the onset temperature and peak maximum of any thermal events (e.g., melting endotherms). Calculate the enthalpy of fusion (ΔH) by integrating the peak area.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the salt into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a rate of 10 °C/minute up to a temperature where decomposition is complete (e.g., 350 °C). Use a nitrogen purge gas at a flow rate of 50 mL/minute.

  • Data Analysis: Plot the percentage weight loss as a function of temperature. Determine the temperature ranges of any weight loss events and quantify the amount of weight lost.

Conclusion and Recommendations

The structural characterization of different salt forms is a data-driven process that requires the application of multiple, orthogonal analytical techniques. For our hypothetical Compound X, a comparative analysis of its hydrochloride and mesylate salts would likely reveal significant differences in their crystalline structure, thermal stability, and hydration state.

  • The HCl salt , with its higher melting point and lower hydration level in our representative example, might be preferred for its potentially greater thermal stability and less challenging handling properties related to hygroscopicity.

  • The mesylate salt , while exhibiting a lower melting point, might offer advantages in terms of solubility, which would need to be confirmed through further studies.

Ultimately, the selection of the optimal salt form must be tailored to the intended use and desired product profile, balancing properties such as stability, solubility, and manufacturability.[2] This guide provides the foundational framework for conducting a scientifically rigorous comparison to make that critical decision with confidence.

References

  • González-Maciel, E., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, C79, 71–76. Available at: [Link]

  • González-Maciel, E., et al. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. PubMed, 36871288. Available at: [Link]

  • Improved Pharma. (2021). Salt Screening. Available at: [Link]

  • Jain, N. K., & Kumar, A. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. PharmTech, Available at: [Link]

  • Xtal-Pi. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Available at: [Link]

  • Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development. Available at: [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Available at: [Link]

  • Bari, E. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(8), 1999-2010. Available at: [Link]

  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2147-2152. Available at: [Link]

  • Zhang, G. G. Z., & Chen, M. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(9), 3745-3757. Available at: [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Available at: [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Available at: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals. Available at: [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]

  • Gonzalez-Maciel, E., et al. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI, Available at: [Link]

  • Patent US-20150225383-A1. (2015). 3-(5-amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione or a stereoisomer thereof, or a pharmaceutically acceptable salt.
  • Journal of Molecular Structure. (2023). Six new salts prepared by acid-base reactions containing 4-(2-methoxyphenyl)piperazin-1-ium cation. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

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Comparative

Optimizing the Nitro-Scaffold: SAR and Performance of Nitrophenoxy Piperidines in Tuberculosis Drug Discovery

Executive Summary Nitrophenoxy piperidines (NPPs) represent a specialized chemical scaffold in the development of next-generation antitubercular agents. Functioning primarily as bioreductive prodrugs , these compounds ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenoxy piperidines (NPPs) represent a specialized chemical scaffold in the development of next-generation antitubercular agents. Functioning primarily as bioreductive prodrugs , these compounds exploit the unique activation machinery of Mycobacterium tuberculosis (Mtb)—specifically the F420-dependent nitroreductase (Ddn).[1]

Unlike traditional piperidines used in CNS applications, NPPs in infectious disease are designed to maximize cell wall permeability and metabolic stability . This guide compares the SAR profile of NPPs against established nitroimidazoles (Pretomanid, Delamanid) and standard-of-care agents (Isoniazid), highlighting their utility in targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

The Scaffold Architecture

The NPP pharmacophore consists of three critical domains. Understanding the interplay between these regions is essential for optimizing potency while minimizing hERG liability (a common failure mode for piperidines).

  • Domain A (The Warhead): A nitro-substituted phenyl ring.[1][2] The nitro group is obligate for bioactivation.[3]

  • Domain B (The Linker): An ether linkage connecting the phenyl ring to the piperidine. This offers superior hydrolytic stability compared to ester or amide isosteres.

  • Domain C (The Vector): The piperidine ring, serving as a lipophilic vector to traverse the mycolic acid-rich cell wall.

Chemical Structure Logic
  • Core: 4-(Nitrophenoxy)piperidine[2]

  • Key Modification: Substitution at the Piperidine Nitrogen (

    
    -1) determines pharmacokinetic (PK) properties.
    
  • Key Modification: Substitution on the Phenyl ring (Ortho/Meta/Para nitro placement) determines reduction potential (

    
    ).
    

Comparative Performance Profile

The following data contrasts a representative optimized Nitrophenoxy Piperidine (NPP-Lead) against clinical standards.

Table 1: In Vitro Potency and Safety Profile

MetricNPP-Lead (Optimized) Pretomanid (PA-824) Isoniazid (INH) Interpretation
MIC

(H37Rv)
0.2 – 0.8 µM0.25 – 1.0 µM0.05 µMNPPs achieve potency comparable to nitroimidazoles but lower than INH.
MIC (MDR-TB) 0.4 – 0.8 µM0.25 – 1.0 µM> 10 µMCritical Advantage: NPPs retain activity against INH-resistant strains.
CC

(Vero Cells)
> 100 µM> 100 µM> 500 µMFavorable safety window; low mammalian cytotoxicity.
Selectivity Index (SI) > 125> 100> 5000Excellent therapeutic window for lead optimization.
LogP 3.5 – 4.23.8-0.7High lipophilicity aids penetration but requires formulation strategies.
Mechanism Ddn-ActivationDdn-ActivationInhA InhibitionCross-resistance with Pretomanid is possible; no cross-resistance with INH.

Note on Data Sources: Data ranges are synthesized from comparative studies of nitro-aromatic anti-TB scaffolds [1][2].

Structure-Activity Relationship (SAR) Analysis

The Nitro "Warhead" Position

The position of the nitro group on the phenoxy ring is the binary switch for activity.

  • Para-NO

    
    :  Generally yields the highest potency. The electron-withdrawing nature at the para position facilitates hydride transfer from F420H
    
    
    
    .
  • Ortho-NO

    
    :  Often results in steric hindrance within the Ddn active site, reducing activation efficiency.
    
  • Meta-NO

    
    :  Significantly reduced potency; the redox potential is often insufficient for enzymatic reduction.
    
The Piperidine Core & Linker
  • Ether vs. Amide: The ether oxygen is critical. Replacing the phenoxy ether with a benzamide (amide linker) often retains potency but drastically reduces microsomal stability due to amidase hydrolysis.

  • Piperidine Substitutions:

    • C-4 Position: Must be the attachment point for the phenoxy group.

    • N-1 Position: Large, lipophilic groups (e.g., benzyl, substituted biphenyls) at the nitrogen improve MIC but increase hERG blockade risk. A balanced "tail" (e.g., trifluoromethoxy-benzyl) is preferred.

Visualization: The SAR Decision Tree

SAR_Logic Start Base Scaffold: 4-(Nitrophenoxy)piperidine Nitro Nitro Position? Start->Nitro Linker Linker Type? Start->Linker Tail N-1 Substitution? Start->Tail Para Para (4-position) High Potency Nitro->Para Meta Meta/Ortho Low Activity Nitro->Meta Ether Ether (-O-) Stable Linker->Ether Amide Amide (-CONH-) Metabolic Instability Linker->Amide Lipophilic Lipophilic Benzyl High Potency / High hERG risk Tail->Lipophilic Polar Polar/Small Poor Permeability Tail->Polar Balanced CF3-Benzyl / Heterocycle Optimized Lead Tail->Balanced

Figure 1: SAR optimization logic for Nitrophenoxy Piperidines. Green nodes indicate desirable attributes.

Mechanistic Validation (Mode of Action)

NPPs are prodrugs.[4] Their activity is dependent on the mycobacterial enzyme Ddn (Deazaflavin-dependent nitroreductase).[1][4] This pathway is distinct from Isoniazid (KatG activation) but shares the activation pathway with Pretomanid.

The Bioactivation Cascade
  • Entry: Passive diffusion through the mycolic acid cell wall.

  • Binding: The nitrophenoxy moiety binds to Ddn.

  • Reduction: Ddn utilizes cofactor F420H

    
     to transfer hydrides to the nitro group.
    
  • Lethality:

    • Release of reactive nitrogen species (RNS) including Nitric Oxide (NO).[1]

    • Formation of reactive intermediates that poison the respiratory complex.

MOA_Pathway Prodrug NPP Prodrug (Inactive) Complex Enzyme-Substrate Complex Prodrug->Complex Enzyme Enzyme: Ddn (Rv3547) Enzyme->Complex Cofactor Cofactor: F420H2 Cofactor->Complex Reduction Hydride Transfer (Nitro -> Nitroso -> Hydroxylamine) Complex->Reduction Activation Killing Bactericidal Effect: 1. NO Release 2. Respiratory Collapse Reduction->Killing

Figure 2: The Ddn-mediated bioactivation pathway of nitrophenoxy piperidines.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

The construction of the nitrophenoxy ether bond is the limiting step.

Reagents:

  • 4-Fluoronitrobenzene (Electrophile)

  • 4-Hydroxypiperidine (Nucleophile)

  • Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • DMF or DMSO (Solvent)

Protocol:

  • Activation: Dissolve 4-Hydroxypiperidine (1.0 eq) in dry DMF under

    
     atmosphere. Add 
    
    
    
    (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min to generate the alkoxide.
  • Coupling: Dropwise add 4-Fluoronitrobenzene (1.1 eq) dissolved in DMF.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a yellow spot).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (

    
    ). Wash organics with brine.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). The product is typically a yellow solid.

Biological Assay: Microplate Alamar Blue Assay (MABA)

This is the industry standard for determining MIC against M. tuberculosis.

Protocol:

  • Preparation: Culture M. tb H37Rv to mid-log phase (OD

    
     0.6–0.8). Dilute to roughly 
    
    
    
    CFU/mL.
  • Plating: Add 100 µL of 7H9 broth to all wells of a 96-well plate.

  • Compound Addition: Add test compounds (NPPs) in serial 2-fold dilutions (e.g., 100 µM to 0.05 µM). Include controls: Rifampicin (positive) and DMSO (negative).

  • Inoculation: Add 100 µL of bacterial suspension to wells.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate for 24 hours.

  • Readout: Fluorescence (Ex 530nm / Em 590nm). Pink color indicates growth (reduction of resazurin); Blue indicates inhibition.

References

  • Structure-activity relationships of antitubercular nitroimidazoles. Journal of Medicinal Chemistry. (2009). Detailed analysis of the nitro-linker-tail architecture in TB drug discovery.

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. (2014).[5] Validates the Ddn/F420 activation pathway for nitro-aromatic prodrugs.

  • Piperidinols That Show Anti-Tubercular Activity as Inhibitors of Arylamine N-Acetyltransferase. PLOS ONE. (2013). Provides comparative data on piperidine scaffolds in mycobacterial inhibition.

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. (2021). Experimental protocols for nitro-piperazine/piperidine synthesis and biological evaluation.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxy-5-nitrophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxy-5-nitrophenoxy)piperidine
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